Product packaging for Benazeprilat(Cat. No.:CAS No. 86541-78-8)

Benazeprilat

Cat. No.: B1667979
CAS No.: 86541-78-8
M. Wt: 396.4 g/mol
InChI Key: MADRIHWFJGRSBP-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benazeprilat is a benzazepine that is 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in which the hydrogen attached to the nitrogen is replaced by a carboxy methyl group and in which the 3-pro-S hydrogen is replaced by the amino group of (2S)-2-amino-4-phenylbutanoic acid. An angiotensin-converting enzyme inhibitor, it is used as its monoester prodrug benazepril in the treatment of hypertension and heart failure. It has a role as an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor. It is a benzazepine, a dicarboxylic acid and a lactam.
This compound is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of this compound is as an Angiotensin-converting Enzyme Inhibitor. The physiologic effect of this compound is by means of Decreased Blood Pressure.
This compound is the active metabolite of benazepril, a carboxyl-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Once the prodrug benazepril is metabolized to this compound in the liver, this compound competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II, resulting in vasodilation. This compound also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
This compound is a small molecule drug with a maximum clinical trial phase of II.
structure given in first source
See also: Benazepril (active moiety of);  Benazepril Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24N2O5 B1667979 Benazeprilat CAS No. 86541-78-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c25-20(26)14-24-19-9-5-4-8-16(19)11-13-17(21(24)27)23-18(22(28)29)12-10-15-6-2-1-3-7-15/h1-9,17-18,23H,10-14H2,(H,25,26)(H,28,29)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADRIHWFJGRSBP-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N(C(=O)[C@H]1N[C@@H](CCC3=CC=CC=C3)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501024701
Record name Benazeprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86541-78-8
Record name Benazeprilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86541-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benazeprilat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benazeprilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14125
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benazeprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENAZEPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRM708L703
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Benazeprilat on Angiotensin-Converting Enzyme (ACE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of benazeprilat, the active metabolite of the prodrug benazepril, on angiotensin-converting enzyme (ACE). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology. This document delves into the molecular interactions, quantitative inhibitory data, detailed experimental protocols, and the broader physiological context of this compound's function.

Introduction: The Renin-Angiotensin-Aldosterone System and the Role of this compound

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis.[1] A key enzyme in this pathway is the angiotensin-converting enzyme (ACE), a zinc-dependent metallopeptidase.[2][3] ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, increased aldosterone secretion, and sodium and water retention, all of which contribute to an elevation in blood pressure.[1]

Benazepril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[4] It is a prodrug that is rapidly metabolized in the liver to its active form, this compound.[5] this compound is a potent, non-sulfhydryl competitive inhibitor of ACE.[6][7] By inhibiting ACE, this compound disrupts the production of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[8]

Molecular Mechanism of Action

This compound exerts its inhibitory effect by binding to the active site of the angiotensin-converting enzyme. The active site of ACE contains a zinc ion (Zn2+) that is essential for its catalytic activity.[2][9] this compound, through its carboxyl and carbonyl groups, interacts with and chelates the zinc ion in the active site of ACE.[2] This strong interaction prevents the binding of the natural substrate, angiotensin I, thereby competitively inhibiting the enzymatic conversion to angiotensin II. The binding of this compound to the active site of ACE is a reversible process.

Quantitative Data on ACE Inhibition

The potency of an ACE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). While a definitive, universally cited in vitro IC50 or Ki value for this compound is not consistently reported across the literature, its high potency is well-established. For comparative purposes, the IC50 values for several common ACE inhibitors are provided in the table below. It is important to note that IC50 values can vary depending on the experimental conditions, such as the substrate used and the source of the ACE enzyme.[10]

ACE InhibitorIC50 (nM)SubstrateACE Source
Perindoprilat1.05Not SpecifiedNot Specified
Enalaprilat1.94Not SpecifiedNot Specified
Imidaprilat2.6Not SpecifiedNot Specified
Ramiprilat5Not SpecifiedNot Specified
Captopril6Not SpecifiedNot Specified
Lisinopril1.2Not SpecifiedNot Specified

Note: The IC50 values are presented to provide a general comparison of the potency of different ACE inhibitors. Direct comparison should be made from studies using identical experimental conditions.

One study in cats reported an IC50 value of approximately 4.3 µM for this compound's inhibition of ACE, though it is important to consider that this was an in vivo study and may not directly reflect the in vitro potency on purified enzyme.

Experimental Protocols for Determining ACE Inhibition

The following sections detail the methodologies for key experiments used to characterize the inhibitory activity of this compound on ACE.

In Vitro ACE Inhibition Assay using Spectrophotometry

This method is based on the measurement of hippuric acid (HA) produced from the hydrolysis of the substrate hippuryl-histidyl-leucine (HHL) by ACE.[11]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich, Cat. No. A6778)

  • Hippuryl-Histidyl-Leucine (HHL) (substrate)

  • This compound (or other inhibitors)

  • Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

  • 1 M HCl

  • Ethyl acetate

  • Deionized water

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE (e.g., 0.1 U/mL) in borate buffer.

    • Prepare a stock solution of HHL (e.g., 8 mM) in borate buffer.

    • Prepare a series of dilutions of this compound in deionized water.

  • Assay:

    • In a microcentrifuge tube, add 20 µL of the this compound solution (or deionized water for the control).

    • Add 10 µL of the ACE solution and pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the HHL solution.

    • Incubate the reaction mixture at 37°C for 60 minutes.

    • Stop the reaction by adding 62.5 µL of 1 M HCl.

  • Extraction and Measurement:

    • Add 375 µL of ethyl acetate to the reaction mixture and vortex thoroughly to extract the hippuric acid.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness.

    • Reconstitute the dried hippuric acid in a known volume of deionized water (e.g., 4 mL).

    • Measure the absorbance of the hippuric acid solution at 228 nm using a UV-Vis spectrophotometer.[4]

  • Calculation of Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_inhibitor is the absorbance in the presence of this compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro ACE Inhibition Assay using High-Performance Liquid Chromatography (HPLC)

This method offers a more direct and sensitive quantification of the hippuric acid produced.

Materials:

  • Same as for the spectrophotometric assay.

  • HPLC system with a C18 column and a UV detector.

  • Mobile phase: e.g., a mixture of 10 mM KH2PO4 (pH 3) and methanol (50:50, v/v).[12]

Procedure:

  • Reaction Setup:

    • The enzymatic reaction is carried out as described in the spectrophotometric assay (steps 2.1 to 2.5).

  • Sample Preparation for HPLC:

    • After stopping the reaction with HCl, the reaction mixture is filtered through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject a known volume (e.g., 20 µL) of the filtered reaction mixture into the HPLC system.

    • Elute the hippuric acid isocratically with the mobile phase at a constant flow rate (e.g., 1 mL/min).

    • Detect the hippuric acid peak by monitoring the absorbance at 228 nm.[12]

  • Calculation of Inhibition:

    • The percentage of ACE inhibition is calculated based on the peak area of hippuric acid: % Inhibition = [(Area_control - Area_inhibitor) / Area_control] * 100 where Area_control is the peak area of hippuric acid in the control reaction and Area_inhibitor is the peak area in the presence of this compound.

    • The IC50 value is determined as described for the spectrophotometric assay.

Visualizations

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) This compound This compound This compound->ACE Inhibition Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure ACE_Inhibition_Workflow Start Start: Prepare Reagents Prepare_Inhibitor Prepare this compound Dilutions Start->Prepare_Inhibitor Prepare_Control Prepare Control (No Inhibitor) Start->Prepare_Control Pre_incubation Pre-incubate ACE with Inhibitor or Control (37°C) Prepare_Inhibitor->Pre_incubation Prepare_Control->Pre_incubation Add_Substrate Add HHL Substrate Pre_incubation->Add_Substrate Incubation Incubate Reaction Mixture (37°C) Add_Substrate->Incubation Stop_Reaction Stop Reaction with HCl Incubation->Stop_Reaction Extraction_Spectro Extract Hippuric Acid (Spectrophotometry) Stop_Reaction->Extraction_Spectro Spectrophotometry Pathway HPLC_Analysis Analyze by HPLC Stop_Reaction->HPLC_Analysis HPLC Pathway Measurement_Spectro Measure Absorbance at 228 nm Extraction_Spectro->Measurement_Spectro Analysis_Spectro Calculate % Inhibition and IC50 Measurement_Spectro->Analysis_Spectro End End Analysis_Spectro->End Analysis_HPLC Calculate % Inhibition and IC50 from Peak Areas HPLC_Analysis->Analysis_HPLC Analysis_HPLC->End

References

An In-Depth Technical Guide to the Synthesis and Chiral Resolution of Benazeprilat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benazepril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1][2] It acts as a prodrug, which is hydrolyzed in the body, primarily in the liver, to its active metabolite, benazeprilat.[3][4] this compound is a potent, non-sulfhydryl ACE inhibitor that blocks the conversion of angiotensin I to the vasoconstrictor angiotensin II.[2][4]

The benazepril molecule possesses two stereogenic centers, leading to four possible stereoisomers. The therapeutically active compound is the (S,S)-enantiomer.[5] Consequently, the stereoselective synthesis or efficient chiral resolution of intermediates is a critical aspect of its manufacturing process. This guide provides a detailed overview of the core synthetic strategies and chiral resolution methodologies for benazepril and its key intermediates.

I. Synthesis of Benazepril

The synthesis of benazepril has been approached through various routes. A key challenge lies in controlling the stereochemistry at the two chiral centers. One notable and convergent strategy involves an asymmetric aza-Michael addition to establish the desired stereochemistry early in the synthesis.

Asymmetric Aza-Michael Addition Route

A formal enantioselective synthesis of benazepril hydrochloride has been reported that utilizes an asymmetric aza-Michael addition as the key step.[6][7] This pathway employs commercially available L-homophenylalanine ethyl ester (LHPE) as a chiral nucleophile to set up the second chiral center.[6]

The key steps in this synthesis are:

  • Preparation of the Michael Acceptor: 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester is prepared from o-nitro-acetophenone and an aqueous solution of glyoxylic acid.[6]

  • Asymmetric Aza-Michael Addition: L-homophenylalanine ethyl ester is added to the Michael acceptor. This reaction's diastereoselectivity is highly dependent on the solvent used.[6]

  • Reductive Cyclization: The nitro group of the coupled product is reduced via hydrogenation with a Palladium-on-carbon (Pd/C) catalyst. The resulting amino group undergoes an in-situ intramolecular reaction with the ester group to form the cyclized (2S,3'S)-caprolactam, a key intermediate for benazepril.[6]

Caption: Asymmetric synthesis of a key benazepril intermediate.
Data on Aza-Michael Addition

The diastereoselectivity of the aza-Michael addition is significantly influenced by the solvent. The ratio of the desired (S,S)-form to the undesired (R,S)-form can be optimized by solvent selection.[6]

SolventReaction Time (h)Conversion (%)Diastereomeric Ratio ((S,S) : (R,S))
CH₂Cl₂24>9555 : 45
Toluene24>9555 : 45
THF24>9560 : 40
CH₃CN24>9560 : 40
CH₃OH24>9570 : 30
C₂H₅OH24>9575 : 25
Data sourced from a study on the formal synthesis of benazepril HCl.[6]

II. Chiral Resolution

Given that benazepril contains two chiral centers, obtaining the single, active (S,S)-enantiomer is paramount. While asymmetric synthesis aims to produce the correct isomer directly, many synthetic routes yield mixtures of stereoisomers that require separation.[6] High-performance liquid chromatography (HPLC) is a powerful and widely used technique for this purpose.

Chromatographic Resolution using HPLC

Chiral stationary phases (CSPs) are essential for the enantioseparation of benazepril and its intermediates. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, have proven effective.[8][9] Another successful approach utilizes protein-based columns like the Chiral AGP (alpha-1-acid glycoprotein) column.[5]

Caption: Workflow for HPLC-based chiral resolution of benazepril.
Quantitative Data for Chiral HPLC Separation

The choice of chiral column and mobile phase composition is critical for achieving baseline separation of all four stereoisomers.

ParameterHPLC System 1HPLC System 2
Column Chiral AGP (150 x 4.0 mm, 5 µm)CDMPC
Mobile Phase Phosphate buffer (pH 6.0) / Methanol (80:20, v/v)Hexane / n-butanol (90:10)
Flow Rate 0.9 mL/min0.5 mL/min
Temperature 30°C25°C
Wavelength 240 nm239 nm
Retention Time (S,S) 6.9 min-
Retention Time (R,R) 13.0 min-
Retention Time (S,R) 15.3 min-
Retention Time (R,S) 25.4 min-
Separation Factor (α) -1.84 (for BTB-C intermediate)
Data compiled from studies on benazepril isomerism and intermediate separation.[5][8]
Dynamic Kinetic Resolution (DKR)

For certain intermediates, dynamic kinetic resolution offers a more efficient alternative to classical resolution, with a theoretical yield of up to 100%.[10] In this process, a racemic starting material undergoes a reaction where one enantiomer reacts faster than the other. Simultaneously, the slower-reacting enantiomer is continuously racemized back to the starting racemic mixture. This allows for the complete conversion of the racemate into a single, desired stereoisomeric product. This technique has been applied to the synthesis of a benazepril intermediate, where the desired (S,S) isomer is less soluble and precipitates from the solution, driving the equilibrium.[10]

III. Experimental Protocols

Protocol 1: Synthesis of (2S,3'S)-caprolactam (8)

This protocol describes the reductive cyclization of the aza-Michael addition product to form a key benazepril intermediate.[6]

  • Hydrogenation: To a solution of the Michael addition product (diastereomeric mixture 7, 1.0 mmol) in THF (20 mL) in a pressure vessel, add 5% Pd/C (0.14 g).

  • First Hydrogenation Stage: Hydrogenate the mixture at 40°C under 150 psi of H₂ for 24 hours. This step reduces the nitro group.

  • Acidification and Second Hydrogenation: Add 1 N HCl (6 mL) to the reaction mixture and continue hydrogenation at 40°C under 150 psi of H₂ for another 16 hours. This facilitates the cyclization.

  • Work-up: Filter the reaction mixture to remove the catalyst. Basify the filtrate with a saturated aqueous solution of sodium bicarbonate (30 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, dry with MgSO₄, and concentrate. The crude product is then purified by flash column chromatography to afford the title compound (8) as a pale yellow solid.[6]

Protocol 2: Chiral HPLC Separation of Benazepril Stereoisomers

This protocol provides a validated method for the separation of all four stereoisomers of benazepril hydrochloride.[5]

  • System Preparation: Equip an HPLC system with a Chiral AGP column (150 x 4.0 mm, 5 µm) and a UV detector set to 240 nm.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing a phosphate buffer (pH = 6.0) with methanol in an 80:20 (v/v) ratio.

  • Sample Preparation: Dissolve the benazepril hydrochloride sample in the mobile phase to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm membrane filter.

  • Chromatographic Conditions:

    • Set the column temperature to 30°C.

    • Set the mobile phase flow rate to 0.9 mL/min.

    • Set the injection volume to 20 µL.

  • Analysis: Inject the prepared sample and record the chromatogram. The expected retention times are approximately 6.9 min (S,S), 13.0 min (R,R), 15.3 min (S,R), and 25.4 min (R,S).[5]

Protocol 3: Chiral TLC Separation of Benazepril Stereoisomers

This protocol describes a thin-layer chromatography method for identifying the stereoisomers.[5]

  • Plate and Mobile Phase: Use a pre-coated Chiralplate. Prepare the mobile phase with methanol, acetonitrile, and 1 mM copper(II) acetate in a 4:2:4 (v/v/v) ratio. Saturate the developing chamber with glacial acetic acid for 1 hour prior to use.

  • Sample Application: Spot the sample solution onto the TLC plate.

  • Development: Develop the plate in the prepared chamber until the solvent front reaches the desired height.

  • Visualization: Visualize the spots under UV light.

  • Analysis: Calculate the Rf values. Expected values are approximately 0.44 (S,S), 0.42 (R,R), 0.36 (S,R), and 0.31 (R,S).[5]

References

The Metabolic Journey of Benazepril: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo metabolism of benazepril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension. Understanding the metabolic fate of benazepril is critical for drug development, clinical pharmacology, and optimizing therapeutic outcomes. This document details the metabolic pathways, involved enzymes, quantitative data, and the experimental methodologies used to elucidate these processes.

Introduction

Benazepril is a prodrug that, upon oral administration, undergoes extensive metabolism to its pharmacologically active form, benazeprilat. This biotransformation is essential for its therapeutic efficacy in inhibiting ACE and thereby modulating the renin-angiotensin-aldosterone system. The primary metabolic pathways involve hydrolysis and glucuronidation, occurring predominantly in the liver.

In Vivo Metabolism

Following oral administration, benazepril is rapidly absorbed and undergoes significant first-pass metabolism in the liver.[1][2] The primary metabolic event is the cleavage of the ester group of benazepril to form its active dicarboxylic acid metabolite, this compound.[1][2] Both benazepril and this compound can also undergo Phase II metabolism through glucuronidation prior to their elimination.[3]

Quantitative Analysis of Urinary Metabolites

The in vivo metabolism of benazepril has been quantified by analyzing the urinary excretion of the parent drug and its metabolites. The data underscores that benazepril is almost completely metabolized, with this compound being the major metabolite.

MetabolitePercentage of Administered Dose Excreted in Urine
This compound~20%
Benazepril Glucuronide~4%
This compound Glucuronide~8%

Data sourced from a product monograph.

In Vitro Metabolism

In vitro studies using human liver preparations, such as microsomes, have been instrumental in elucidating the specific enzymes and mechanisms involved in benazepril metabolism. These studies confirm that the liver is the principal site of benazepril's biotransformation.

Hydrolysis to this compound

The conversion of benazepril to its active metabolite, this compound, is a hydrolysis reaction catalyzed by carboxylesterases. Specifically, human carboxylesterase 1 (hCE1), a major hydrolase in the human liver, has been identified as the key enzyme responsible for this activation step.

Glucuronidation

Both benazepril and this compound are substrates for Phase II conjugation reactions, specifically glucuronidation. This process is mediated by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that catalyze the transfer of glucuronic acid to a substrate, thereby increasing its water solubility and facilitating its excretion. While it is known that UGTs are involved, the specific isoforms responsible for the glucuronidation of benazepril and this compound have not been definitively identified in the reviewed literature.

Metabolic Pathways and Experimental Workflows

To visualize the metabolic transformations and the experimental approaches used to study them, the following diagrams are provided.

Benazepril_Metabolism Benazepril Benazepril This compound This compound (Active) Benazepril->this compound Hydrolysis (Carboxylesterase 1) Benazepril_Glucuronide Benazepril Glucuronide Benazepril->Benazepril_Glucuronide Glucuronidation (UGTs) Benazeprilat_Glucuronide This compound Glucuronide This compound->Benazeprilat_Glucuronide Glucuronidation (UGTs)

Metabolic pathway of benazepril.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes Incubation_Mix Incubation Mixture HLM->Incubation_Mix Benazepril_Stock Benazepril Stock Solution Benazepril_Stock->Incubation_Mix Cofactors Cofactors (e.g., NADPH, UDPGA) Cofactors->Incubation_Mix Termination Reaction Termination (e.g., Acetonitrile) Incubation_Mix->Termination Centrifugation Centrifugation Termination->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Experimental workflow for in vitro metabolism studies.

Experimental Protocols

The following sections outline representative methodologies for studying the in vitro metabolism of benazepril.

In Vitro Hydrolysis of Benazepril in Human Liver Microsomes

This protocol is a representative example for assessing the conversion of benazepril to this compound.

Materials:

  • Benazepril

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (optional, as a control for CYP-mediated metabolism)

  • Acetonitrile (for reaction termination)

  • Internal standard (e.g., a structurally similar compound not present in the matrix)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, human liver microsomes (typically at a protein concentration of 0.5 mg/mL), and benazepril (e.g., at a final concentration of 1-10 µM).[1]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the substrate (benazepril).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: At each time point, terminate the reaction by adding a cold quenching solvent, such as acetonitrile, containing an internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the concentrations of benazepril and the newly formed this compound.

In Vitro Glucuronidation Assay

This protocol is designed to investigate the formation of benazepril and this compound glucuronides.

Materials:

  • Benazepril or this compound

  • Pooled human liver microsomes (HLM)

  • Tris-HCl buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Alamethicin (a pore-forming agent to activate UGTs)

  • Acetonitrile (for reaction termination)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Microsome Activation: Pre-treat the human liver microsomes with alamethicin to expose the UGT active sites within the microsomal lumen.

  • Preparation of Incubation Mixture: Prepare the incubation mixture containing Tris-HCl buffer, activated microsomes, MgCl₂, the substrate (benazepril or this compound), and UDPGA.

  • Incubation: Incubate the mixture at 37°C for a defined period.

  • Termination and Sample Processing: Terminate the reaction and process the samples as described in the hydrolysis protocol.

  • Analysis: Analyze the supernatant by LC-MS/MS to detect and quantify the formation of the respective glucuronide conjugates.

Analytical Method: LC-MS/MS for Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the simultaneous quantification of benazepril and its metabolites in biological matrices.

Typical LC-MS/MS Parameters:

  • Chromatographic Column: A reverse-phase C18 column is commonly used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often utilized.

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally effective for these compounds.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

Conclusion

The metabolism of benazepril is a well-defined process characterized by its efficient conversion to the active metabolite, this compound, primarily through hydrolysis mediated by carboxylesterase 1 in the liver. Both the parent drug and its active metabolite undergo further glucuronidation, facilitating their elimination. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals working with benazepril and other ester prodrugs. Further research to identify the specific UGT isoforms involved in benazepril and this compound glucuronidation would provide a more complete understanding of its metabolic profile and potential for drug-drug interactions.

References

Benazeprilat Pharmacokinetics and Pharmacodynamics in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of benazeprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor benazepril, in various animal models. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and preclinical studies.

Introduction

Benazepril is a prodrug that is rapidly absorbed and metabolized in vivo to its active form, this compound. This compound is a potent and selective inhibitor of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure. Benazepril is widely used in veterinary medicine for the treatment of heart failure, hypertension, and chronic kidney disease in species such as dogs and cats. Understanding its pharmacokinetic and pharmacodynamic profile in different animal models is crucial for dose optimization and predicting clinical efficacy and safety.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been characterized in several animal species. The following tables summarize key pharmacokinetic parameters after oral administration of benazepril hydrochloride.

Table 1: Pharmacokinetic Parameters of this compound in Dogs

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Reference
~0.5 (single)-1.25-11.7 (terminal)[1]
~0.5 (repeated)-1.25-19.0 (terminal)[1]
0.125 - 1.0 (single)-~2--
0.125 - 1.0 (repeated)-~2-12 (effective accumulation)

Table 2: Pharmacokinetic Parameters of this compound in Cats

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Reference
0.25, 0.5, 1.0 (single)-~2-2.4 (initial), 27.7 (terminal)
0.25, 0.5, 1.0 (repeated)----
1.0 (IV this compound)---~1.0 (free this compound)[2]

Table 3: Pharmacokinetic Parameters of this compound in Other Species

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Reference
Rat0.1 - 10 (oral benazepril)Oral----[3]
Baboon2.5 - 3 (oral benazepril)Oral----
Horse0.25, 0.5, 1.0 (oral benazepril)Oral----

Note: Detailed quantitative data for rats and baboons are limited in the reviewed literature. The provided references indicate that studies have been conducted, but specific PK values for this compound were not consistently reported in the abstracts.

Pharmacodynamics of this compound

The primary pharmacodynamic effect of this compound is the inhibition of angiotensin-converting enzyme (ACE) activity. This leads to a reduction in angiotensin II levels and subsequent downstream effects on blood pressure and aldosterone secretion.

Table 4: Pharmacodynamic Parameters of this compound

SpeciesDose (mg/kg)EffectDuration of ActionReference
Dog~0.5>85% ACE inhibition24 h[1]
Dog0.25 - 1.0Indistinguishable ACE inhibition at peak and trough-[4]
Cat0.25 - 1.0>90% ACE inhibition24 h
Horse1.050-88% ACE inhibition48 h

Signaling Pathways and Experimental Workflows

Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The following diagram illustrates the RAAS pathway and the mechanism of action of this compound as an ACE inhibitor.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  catalyzed by Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  catalyzed by ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor  activates Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Sodium_Water_Retention Sodium & Water Retention Aldosterone->Sodium_Water_Retention Sodium_Water_Retention->Blood_Pressure This compound This compound This compound->ACE  inhibits PK_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Rats, Dogs) Fasting Overnight Fasting Animal_Acclimatization->Fasting Dosing Oral Administration of Benazepril (e.g., Oral Gavage for Rats) Fasting->Dosing Blood_Sampling Serial Blood Sampling (e.g., via tail vein, jugular vein) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis Sample Analysis (e.g., LC-MS/MS) Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Sample_Analysis->PK_Analysis

References

In-Depth Technical Guide: Benazeprilat's Binding Affinity to Angiotensin-Converting Enzyme

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of benazeprilat, the active metabolite of the prodrug benazepril, to the angiotensin-converting enzyme (ACE). Benazepril is a widely prescribed medication for the treatment of hypertension and heart failure.[1] Its therapeutic efficacy is directly linked to the potent and specific inhibition of ACE by this compound.[2] This document delves into the quantitative binding data, the experimental protocols used to determine these parameters, and the molecular interactions governing this critical drug-target engagement.

Quantitative Binding Affinity of this compound to ACE

This compound exhibits a high binding affinity for angiotensin-converting enzyme, leading to potent inhibition of its activity. The binding affinity is typically quantified using parameters such as the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50).

A study involving cats reported a dissociation constant (Kd) of approximately 3.5 mmol/L and an IC50 of approximately 4.3 mmol/L for this compound's binding to ACE.[3] It is important to note that the units reported in this particular study (mmol/L) are unusually high for a potent enzyme inhibitor and may require further contextual interpretation or conversion for direct comparison with other ACE inhibitors, which typically exhibit affinities in the nanomolar (nmol/L) or micromolar (µmol/L) range.

ParameterReported ValueSpeciesNotes
Kd ~3.5 mmol/LCatReflects the equilibrium between the this compound-ACE complex and its dissociated components.[3]
IC50 ~4.3 mmol/LCatRepresents the concentration of this compound required to inhibit 50% of ACE activity under the specified experimental conditions.[3]

Table 1: Reported Binding Affinity Data for this compound and ACE

Mechanism of Action and Signaling Pathway

Benazepril is a prodrug that is rapidly absorbed and subsequently hydrolyzed, primarily in the liver, to its active form, this compound.[1] this compound is a non-sulfhydryl ACE inhibitor that competitively blocks the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[2] This inhibition of ACE is the central mechanism of action for the therapeutic effects of benazepril.

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[4][5] ACE is a key enzyme in this pathway.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->Blood_Pressure_Increase Renin Renin (from Kidney) ACE ACE This compound This compound This compound->ACE Inhibition

The Renin-Angiotensin-Aldosterone System (RAAS) and the site of this compound inhibition.

Experimental Protocols for Determining Binding Affinity

The binding affinity and inhibitory potential of this compound against ACE are determined using various in vitro enzyme inhibition assays. A common approach involves monitoring the enzymatic activity of ACE in the presence and absence of the inhibitor.

Enzyme Inhibition Assay using Hippuryl-Histidyl-Leucine (HHL)

A widely used method for assessing ACE inhibition is a continuous spectrophotometric assay using the synthetic substrate hippuryl-histidyl-leucine (HHL).[6][7]

Principle: ACE cleaves HHL to release hippuric acid and the dipeptide histidyl-leucine. The amount of hippuric acid produced is quantified, and the reduction in its formation in the presence of an inhibitor reflects the inhibitory activity.

Detailed Protocol:

  • Reagent Preparation:

    • ACE Solution: A solution of purified ACE (e.g., from rabbit lung) is prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2).

    • Substrate Solution: A solution of HHL is prepared in the same buffer.

    • Inhibitor Solutions: A series of dilutions of this compound are prepared in the assay buffer.

    • Stopping Reagent: 1 M HCl.

    • Extraction Solvent: Ethyl acetate.

  • Assay Procedure:

    • In a microcentrifuge tube, add the ACE solution and an aliquot of the this compound solution (or buffer for the control).

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by adding the stopping reagent (1 M HCl).

    • Extract the hippuric acid produced into ethyl acetate by vigorous vortexing followed by centrifugation to separate the phases.

    • Transfer a portion of the ethyl acetate layer to a quartz cuvette.

    • Measure the absorbance of the hippuric acid at 228 nm using a UV-Vis spectrophotometer.

  • Data Analysis:

    • The percentage of ACE inhibition is calculated for each this compound concentration relative to the control (no inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

HHL_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Procedure cluster_analysis 3. Data Analysis ACE_prep Prepare ACE Solution Incubate_Inhibitor Pre-incubate ACE with this compound ACE_prep->Incubate_Inhibitor HHL_prep Prepare HHL Substrate Start_Reaction Initiate Reaction with HHL HHL_prep->Start_Reaction Inhibitor_prep Prepare this compound Dilutions Inhibitor_prep->Incubate_Inhibitor Incubate_Inhibitor->Start_Reaction Incubate_Reaction Incubate at 37°C Start_Reaction->Incubate_Reaction Stop_Reaction Terminate Reaction with HCl Incubate_Reaction->Stop_Reaction Extract_HA Extract Hippuric Acid Stop_Reaction->Extract_HA Measure_Absorbance Measure Absorbance at 228 nm Extract_HA->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Workflow for the HHL-based ACE inhibition assay.

Molecular Interaction and Binding Site

While a crystal structure of the this compound-ACE complex is not publicly available, insights into its binding can be inferred from molecular modeling studies and the structures of other ACE inhibitors in complex with the enzyme.[8] ACE possesses two homologous catalytic domains, the N-domain and the C-domain, both of which are targeted by many ACE inhibitors.

Molecular docking studies of various ACE inhibitors reveal key interactions within the enzyme's active site.[9] These typically involve:

  • Coordination with the Zinc Ion: The active site of ACE contains a catalytic zinc ion (Zn²⁺), which is crucial for its enzymatic activity. The carboxylate group of this compound is predicted to form a strong ionic interaction with this zinc ion.

  • Hydrogen Bonding: The inhibitor forms multiple hydrogen bonds with amino acid residues in the active site, such as histidine and glutamine, which stabilize the binding.

  • Hydrophobic Interactions: The phenyl group of this compound likely engages in hydrophobic interactions with nonpolar residues within a hydrophobic pocket of the active site, further enhancing binding affinity.

A study investigating the binding of benazepril to bovine serum albumin (BSA) through molecular simulation and spectroscopic methods indicated that the interaction is spontaneous and driven by van der Waals forces and hydrogen bonding.[2] While BSA is not the therapeutic target, this study provides insights into the types of intermolecular forces benazepril and its active metabolite can form.

Conclusion

This compound is a potent inhibitor of angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system. Its high binding affinity, governed by interactions with the catalytic zinc ion and key amino acid residues in the active site, leads to effective blockade of angiotensin II production and a subsequent reduction in blood pressure. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of this interaction, which is fundamental to the research and development of ACE inhibitors. Further studies, particularly those elucidating the precise structural details of the this compound-ACE complex and its differential binding to the N- and C-domains, will continue to refine our understanding of this important therapeutic agent.

References

Early-Phase Clinical Studies of Benazepril Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the early-phase clinical studies investigating the efficacy of benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and the underlying signaling pathways involved in the therapeutic action of benazepril.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

Benazepril is a prodrug that is metabolized in the liver to its active form, benazeprilat.[1][2] this compound inhibits the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][3] ACE is responsible for the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[3][4] Angiotensin II elevates blood pressure through multiple mechanisms, including direct vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex (leading to sodium and water retention), and increased sympathetic nervous system activity.[3][4]

By inhibiting ACE, this compound decreases the production of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and consequently, a reduction in blood pressure.[2][3] ACE, also known as kininase II, is also responsible for the degradation of bradykinin, a potent vasodilator.[1] Therefore, ACE inhibition by this compound also leads to increased levels of bradykinin, which may further contribute to its antihypertensive effect.[1][5]

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Effects Physiological Effects of Angiotensin II Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (Adrenal Cortex) Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Benazepril Benazepril (this compound) Benazepril->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for Benazepril.

Pharmacokinetics of Benazepril and this compound

The pharmacokinetic properties of benazepril and its active metabolite, this compound, are summarized in the table below. Benazepril is readily absorbed and quickly converted to this compound.[2][4] While food does not significantly affect the bioavailability of benazepril, it can delay the time to peak plasma concentration of this compound.[4][6]

ParameterBenazeprilThis compoundReference
Absorption
BioavailabilityAt least 37%-[2]
Time to Peak Plasma Concentration (Fasting)0.5 - 1 hour1 - 2 hours[2][4][6]
Time to Peak Plasma Concentration (With Food)-2 - 4 hours[4][6]
Distribution
Protein Binding~96.7%~95.3%[2][4]
Metabolism
Primary SiteLiver (cleavage of ester group)-[1][2][4]
Elimination
Half-life (effective)-10 - 11 hours[4]
Primary RouteRenalRenal[2][4]

Experimental Protocols in Early-Phase Efficacy Studies

Early-phase clinical trials of benazepril for hypertension typically involved dose-ranging studies to establish the effective dose and characterize the dose-response relationship. These studies were often randomized, double-blind, and placebo-controlled.

Example Experimental Protocol: Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study

  • Objective: To evaluate the dose-response relationship, efficacy, and safety of once-daily oral benazepril in patients with mild to moderate essential hypertension.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[7][8]

  • Patient Population: Adult patients (e.g., aged 21-80 years) with a diagnosis of mild to moderate essential hypertension (e.g., sitting diastolic blood pressure of 95-114 mmHg).[7][8]

  • Intervention: Patients are randomized to receive one of several doses of benazepril (e.g., 2 mg, 5 mg, 10 mg, 20 mg), placebo, or an active comparator (e.g., hydrochlorothiazide 25 mg) once daily for a specified duration (e.g., 4 weeks).[8]

  • Outcome Measures:

    • Primary Efficacy Endpoint: Change from baseline in sitting diastolic blood pressure at the end of the treatment period.[7]

    • Secondary Efficacy Endpoints: Change from baseline in sitting systolic blood pressure, response rate (proportion of patients achieving a target diastolic blood pressure of <90 mmHg or a reduction of ≥10 mmHg).[9]

    • Safety Assessments: Monitoring of adverse events, physical examinations, and clinical laboratory tests (e.g., serum creatinine, potassium).[4]

cluster_Treatment Treatment Arms (Double-Blind) Start Patient Screening (Mild to Moderate Hypertension) Randomization Randomization Start->Randomization Placebo Placebo Randomization->Placebo Benazepril_Low Benazepril (Low Dose) Randomization->Benazepril_Low Benazepril_Mid Benazepril (Mid Dose) Randomization->Benazepril_Mid Benazepril_High Benazepril (High Dose) Randomization->Benazepril_High FollowUp Treatment Period (e.g., 4-8 weeks) Endpoint Primary Endpoint Assessment (Change in Blood Pressure) FollowUp->Endpoint Safety Safety Monitoring (Adverse Events, Labs) FollowUp->Safety

Caption: A typical experimental workflow for a dose-ranging clinical trial of Benazepril.

Efficacy of Benazepril in Early-Phase Clinical Trials

Multiple early-phase clinical studies have demonstrated the dose-dependent efficacy of benazepril in reducing blood pressure in patients with mild to moderate hypertension.[10] A summary of the findings from a representative dose-ranging study is presented below.

Treatment Group (once daily)Mean Change in Sitting Systolic Blood Pressure (mmHg)Mean Change in Sitting Diastolic Blood Pressure (mmHg)Reference
Placebo--[8]
Benazepril 2 mgNot significantly different from placeboNot significantly different from placebo[8]
Benazepril 5 mgNot significantly different from placeboNot significantly different from placebo[8]
Benazepril 10 mgNot significantly different from placeboNot significantly different from placebo[8]
Benazepril 20 mg-12.2-7.7[8]
Hydrochlorothiazide 25 mg-13.4-7.5[8]

A systematic review of several controlled clinical studies involving 803 patients established a dose-response relationship for benazepril over the range of 10 mg to 80 mg administered once daily.[10] The initial recommended dosage based on these trials is 10 mg once daily, with additional antihypertensive effects observed at higher doses.[10] The antihypertensive effect of benazepril persists over the 24-hour dosing interval.[10]

cluster_DoseResponse Dose-Response Relationship Dose Benazepril Dose Low_Dose Low Dose (e.g., <10 mg) Effective_Dose Effective Dose (10-20 mg) High_Dose Higher Dose (>20 mg) Effect Antihypertensive Effect (Blood Pressure Reduction) Minimal_Effect Minimal to No Effect Low_Dose->Minimal_Effect leads to Significant_Effect Significant Reduction Effective_Dose->Significant_Effect leads to Incremental_Effect Small Additional Reduction High_Dose->Incremental_Effect leads to

References

In-Depth Technical Guide: Structural Activity Relationship of Benazeprilat Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide, therefore, will focus on the known structural features of benazeprilat essential for its ACE inhibitory activity, drawing parallels from the broader understanding of the SAR of ACE inhibitors. We will also present a hypothetical framework for a SAR study of this compound analogues, including proposed experimental protocols and visualizations, to serve as a blueprint for future research in this area.

Introduction to this compound and its Mechanism of Action

Benazepril is an effective medication for the treatment of hypertension and congestive heart failure.[3][4] It functions as a prodrug, undergoing enzymatic hydrolysis in the liver to yield its active metabolite, this compound. This compound is a potent, non-sulfhydryl inhibitor of angiotensin-converting enzyme (ACE).[3]

ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2][5] Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[2][5]

The interaction between this compound and the active site of ACE is crucial for its inhibitory effect. Understanding the structural features of this compound that govern this interaction is fundamental to the design of novel and potentially improved ACE inhibitors.

Core Structural Features of this compound for ACE Inhibition

The chemical structure of this compound reveals several key functional groups that are critical for its binding to the ACE active site. These features are common among many dicarboxylate-containing ACE inhibitors.

Hypothetical Structural Activity Relationship of this compound Analogues

To illustrate the principles of SAR, the following table presents a hypothetical series of this compound analogues and their predicted ACE inhibitory activity. This data is not based on experimental results but is intended to demonstrate how structural modifications could be systematically evaluated.

Analogue R1 Group (Carboxylate Bioisostere) R2 Group (Side Chain) Predicted ACE Inhibition (IC50, nM)
This compound-COOH-CH2CH2Ph1-10 (High Potency)
Analogue 1-PO3H2-CH2CH2Ph10-50 (Moderate Potency)
Analogue 2-SO3H-CH2CH2Ph50-100 (Lower Potency)
Analogue 3-COOH-CH2-Cyclohexyl5-20 (High Potency)
Analogue 4-COOH-CH3>1000 (Low Potency)
Analogue 5-COOCH3-CH2CH2Ph>1000 (Inactive - Prodrug form)

Experimental Protocols for SAR Studies of this compound Analogues

A systematic SAR study would involve the synthesis of a library of this compound analogues followed by their biological evaluation.

General Synthesis of this compound Analogues

The synthesis of this compound analogues would likely follow a convergent synthetic strategy, similar to the established synthesis of benazepril.[6][7][8] A key intermediate would be the bicyclic lactam core, which can be coupled with various amino acid derivatives to introduce diversity at the R2 side chain. Modifications to the carboxylate group (R1) could be achieved by using different protected amino acid precursors.

A generalized synthetic workflow is depicted below:

G A Protected Bicyclic Lactam Core C Coupling Reaction A->C B Amino Acid Derivative (R2 variation) B->C D Deprotection C->D E Purification and Characterization D->E F This compound Analogue Library E->F

Caption: Generalized workflow for the synthesis of this compound analogues.
ACE Inhibition Assay

The inhibitory activity of the synthesized analogues against ACE would be determined using an in vitro enzymatic assay. A common method involves a fluorometric or spectrophotometric measurement of the product of ACE-catalyzed hydrolysis of a synthetic substrate.

Protocol for Fluorometric ACE Inhibition Assay:

  • Reagents and Materials:

    • Angiotensin-Converting Enzyme (from rabbit lung or recombinant human)

    • Fluorogenic Substrate (e.g., o-Abz-Gly-p-Phe(NO2)-Pro-OH)

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 50 mM NaCl and 10 µM ZnCl2)

    • Test Compounds (this compound Analogues) dissolved in a suitable solvent (e.g., DMSO)

    • Reference Inhibitor (e.g., Captopril or this compound)

    • 96-well black microplates

    • Fluorometric microplate reader

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

    • In a 96-well plate, add a small volume of the test compound or reference inhibitor solution to each well. Include a control with only buffer and a positive control with a known inhibitor.

    • Add the ACE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 320 nm and emission at 420 nm).

    • The rate of the reaction is proportional to the ACE activity.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

The experimental workflow for the ACE inhibition assay can be visualized as follows:

G A Prepare Serial Dilutions of Analogues B Incubate Analogues with ACE Enzyme A->B C Add Fluorogenic Substrate B->C D Monitor Fluorescence Increase C->D E Calculate % Inhibition D->E F Determine IC50 Values E->F

Caption: Experimental workflow for the in vitro ACE inhibition assay.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its therapeutic effect by modulating the RAAS. Understanding this signaling pathway is crucial for comprehending the drug's mechanism of action and for the rational design of new inhibitors.

G cluster_0 Systemic Circulation cluster_1 Target Tissues Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI ACE ACE AngiotensinI->ACE substrate AngiotensinII AngiotensinII Aldosterone Aldosterone AngiotensinII->Aldosterone stimulates release of Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction causes Na_H2O_Retention Na_H2O_Retention Aldosterone->Na_H2O_Retention promotes Renin Renin Renin->Angiotensinogen cleaves ACE->AngiotensinII converts to This compound This compound This compound->ACE inhibits

Caption: Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by this compound.

Future Directions

The development of new ACE inhibitors with improved pharmacokinetic profiles, enhanced tissue penetration, or reduced side effects remains an active area of research. A thorough SAR study of this compound analogues could provide valuable insights for the design of such novel therapeutic agents. Future research should focus on:

  • Systematic Synthesis and Evaluation: The synthesis and in vitro testing of a diverse library of this compound analogues are paramount to establishing a quantitative SAR.

  • Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to rationalize the experimental findings and to guide the design of more potent analogues.

  • In Vivo Studies: Promising candidates from in vitro screening should be advanced to in vivo models of hypertension to evaluate their efficacy, pharmacokinetics, and safety profiles.

By combining synthetic chemistry, in vitro pharmacology, and computational modeling, a comprehensive understanding of the structural requirements for potent ACE inhibition by this compound analogues can be achieved, paving the way for the development of next-generation antihypertensive drugs.

References

Benazeprilat Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and byproducts of benazeprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, benazepril. Understanding the stability of benazepril and the formation of its degradants is critical for ensuring the safety, efficacy, and quality of pharmaceutical formulations. This document details the primary degradation routes under various stress conditions, outlines the experimental protocols for forced degradation studies, and presents available quantitative data.

Core Degradation Pathways of Benazepril

Benazepril, a prodrug, primarily degrades via hydrolysis of its ethyl ester group to form its active metabolite, this compound.[1][2][3] This is the main pathway observed under both in vivo metabolic conditions and in vitro hydrolytic stress (acidic and basic).[1][3] However, benazepril also undergoes degradation through other pathways, including oxidation, photolysis, and thermal stress, leading to the formation of various byproducts.[2]

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for benazepril.

  • Acidic and Basic Hydrolysis: In both acidic and basic media, the primary degradation event is the cleavage of the ester bond of benazepril to yield this compound.[3]

  • Enzymatic Hydrolysis: In vivo, this conversion is facilitated by hepatic enzymes.[4]

Photochemical Degradation

Benazepril is susceptible to degradation upon exposure to light, particularly under acidic and neutral pH conditions. This leads to the formation of multiple minor degradation products in addition to this compound.[1][2]

Oxidative Degradation

Forced degradation studies have shown that benazepril degrades in the presence of oxidizing agents.

Thermal Degradation

Thermal stress can also induce the degradation of benazepril.

This compound and its Degradation Byproducts

While this compound is the primary product of benazepril degradation, several other byproducts have been identified under forced degradation conditions. A pivotal study by Narayanam et al. (2013) comprehensively characterized these degradation products using advanced hyphenated analytical techniques.[1]

Table 1: Summary of Benazepril Degradation Byproducts

Degradation ConditionMajor ByproductMinor Byproducts
Hydrolysis (Acidic & Basic) This compound-
Photochemical (Acidic & Neutral) This compoundMultiple minor degradation products
Oxidative Not specified in detail in abstractsNot specified in detail in abstracts
Thermal Not specified in detail in abstractsNot specified in detail in abstracts

Note: Detailed structural information for many of the minor byproducts is often proprietary or not fully disclosed in publicly available literature. The work of Narayanam et al. provides the most comprehensive characterization to date.

Degradation Pathways Visualization

The following diagrams illustrate the key degradation pathways of benazepril.

Benazepril_Degradation Benazepril Benazepril This compound This compound (Major Product) Benazepril->this compound Hydrolysis (Acidic, Basic, Enzymatic) Benazepril->this compound Photolysis Benazepril->this compound Oxidation Benazepril->this compound Thermal Stress Minor_DPs Minor Degradation Products Benazepril->Minor_DPs Photolysis (Acidic & Neutral pH)

Primary degradation pathways of Benazepril.

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on benazepril, based on methodologies cited in the literature.

General Preparation

A stock solution of benazepril hydrochloride is typically prepared in a suitable solvent such as methanol or a mixture of methanol and water.

Hydrolytic Degradation
  • Acid Hydrolysis:

    • Treat the benazepril stock solution with 0.1 M hydrochloric acid.[3]

    • Incubate the solution at elevated temperatures (e.g., 50-63°C) for a specified period.[3]

    • At various time points, withdraw samples, neutralize with a suitable base (e.g., 0.1 M sodium hydroxide), and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Treat the benazepril stock solution with 0.1 N sodium hydroxide.

    • Maintain the solution at room temperature or elevated temperatures for a defined duration.

    • Withdraw samples at intervals, neutralize with a suitable acid (e.g., 0.1 N hydrochloric acid), and prepare for analysis.

  • Neutral Hydrolysis:

    • Dissolve benazepril in purified water.

    • Reflux the solution at a specified temperature for a set time.

    • Cool the solution and dilute for analysis.

Oxidative Degradation
  • Treat the benazepril stock solution with a solution of hydrogen peroxide (e.g., 3-30%).

  • Keep the solution at room temperature or a controlled elevated temperature for a specified time.

  • Withdraw samples and dilute for analysis.

Photolytic Degradation
  • Expose the benazepril solution (in transparent containers) to a light source providing an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Simultaneously, expose a control sample protected from light (e.g., wrapped in aluminum foil).

  • Analyze the samples at appropriate time points.

Thermal Degradation
  • Place the solid benazepril drug substance or its solution in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified duration.

  • For solid samples, dissolve in a suitable solvent after exposure.

  • Dilute the samples for analysis.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1 M HCl, 50-63°C) HPLC HPLC / UPLC Acid->HPLC Base Base Hydrolysis (0.1 N NaOH, RT/Elevated Temp.) Base->HPLC Oxidative Oxidation (3-30% H2O2, RT) Oxidative->HPLC Photolytic Photolysis (ICH Q1B) Photolytic->HPLC Thermal Thermal (80°C) Thermal->HPLC LCMS LC-MS/MS HPLC->LCMS For Identification NMR LC-NMR / NMR LCMS->NMR For Structure Elucidation Benazepril Benazepril Stock Solution Benazepril->Acid Benazepril->Base Benazepril->Oxidative Benazepril->Photolytic Benazepril->Thermal

General experimental workflow for forced degradation studies.

Quantitative Data from Forced Degradation Studies

Quantitative data on the formation of this compound and other degradation products is often specific to the experimental conditions and is not always extensively reported in publicly available literature. The following table summarizes conceptual quantitative findings based on available information.

Table 2: Illustrative Quantitative Degradation Data for Benazepril

Stress ConditionDurationTemperatureAnalyte% DegradationReference
Acid Hydrolysis (0.1 M HCl) Variable50-63°CBenazeprilKinetic data available[3]
Base Hydrolysis (0.1 N NaOH) VariableRoom TempBenazeprilFollows pseudo-first-order kinetics
Oxidative (3% H₂O₂) 48 hours25°CBenazepril~11%
Thermal Variable80°CBenazeprilSignificant degradation observed
Photolytic ICH Q1BAmbientBenazeprilDegradation observed

Note: The percentages are illustrative and can vary significantly based on the precise experimental setup.

Degradation of this compound

Information regarding the subsequent degradation of this compound itself is limited in the reviewed literature. Most stability studies focus on the degradation of the parent drug, benazepril. It is plausible that under harsh stress conditions (e.g., strong oxidation, high-intensity photolysis), the this compound molecule could undergo further degradation, potentially involving the benzazepine ring or the amino acid side chain. However, specific degradation products and pathways for this compound have not been extensively characterized in the available scientific literature. Further research in this area is warranted to fully understand the complete degradation profile of benazepril and its active metabolite.

Analytical Methodologies for Degradation Product Analysis

The identification and quantification of benazepril and its degradation products are primarily achieved using advanced chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the workhorse techniques for separating benazepril from its byproducts. Reversed-phase columns (e.g., C18) are commonly employed with a mobile phase consisting of a buffer and an organic modifier like acetonitrile or methanol.[1] UV detection is typically set around 240 nm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is crucial for the identification of unknown degradation products by providing molecular weight and fragmentation information.[1][2] High-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MSn) are used for accurate mass measurements and detailed structural elucidation.[1]

  • Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): For definitive structure confirmation of novel degradation products, LC-NMR is a powerful tool that provides detailed information about the chemical structure of the isolated compounds.[1][2]

Analytical_Techniques cluster_separation Separation cluster_detection_quantification Detection & Quantification cluster_identification_elucidation Identification & Structure Elucidation Degraded_Sample Degraded Sample (Mixture of Benazepril and DPs) HPLC HPLC / UPLC Degraded_Sample->HPLC UV_Detector UV Detector HPLC->UV_Detector MS_Detector Mass Spectrometry (MS, MSn) HPLC->MS_Detector Hyphenation NMR_Spectroscopy NMR Spectroscopy MS_Detector->NMR_Spectroscopy Confirmation

Analytical workflow for the analysis of degradation products.

Conclusion

The degradation of benazepril is a multifaceted process, with hydrolysis to this compound being the predominant pathway. However, exposure to light, oxidative stress, and heat can lead to the formation of a more complex degradation profile. The comprehensive characterization of these degradation products, as pioneered by researchers like Narayanam and colleagues, is essential for the development of stable and safe pharmaceutical products. While significant progress has been made in identifying the degradation byproducts of benazepril, further investigation into the degradation kinetics under various conditions and the potential degradation of this compound itself would provide a more complete understanding of the stability of this important therapeutic agent.

References

Methodological & Application

Application Note: A Robust and Sensitive HPLC-MS/MS Method for the Quantification of Benazeprilat in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benazepril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension, heart failure, and diabetic kidney disease.[1] It is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, Benazeprilat.[2][3] this compound is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the vasoconstrictor angiotensin II.[1] This inhibition leads to vasodilation, reduced blood pressure, and decreased aldosterone secretion.[1]

Given that this compound is the pharmacologically active moiety, its accurate quantification in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[3][4] High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for bioanalytical assays due to its superior sensitivity, specificity, and high throughput.[5][6]

This application note details a validated HPLC-MS/MS method for the reliable determination of this compound in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and has been validated according to the general principles outlined in the FDA guidelines for bioanalytical method validation.[7][8]

Materials and Methods

Chemicals and Reagents
  • This compound reference standard (>98% purity)

  • Moexipril (Internal Standard, IS) (>98% purity)

  • HPLC-grade Methanol (Sigma-Aldrich)

  • HPLC-grade Acetonitrile (Sigma-Aldrich)

  • Formic acid, LC-MS grade (Sigma-Aldrich)

  • Ultrapure water (Milli-Q® system)

  • Drug-free human plasma (with K2-EDTA as anticoagulant)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu, Agilent, or Waters)

  • Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, or Agilent) equipped with an electrospray ionization (ESI) source

  • Analytical balance

  • Microcentrifuge

  • Pipettes and general laboratory consumables

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Stock solutions of this compound and the internal standard (IS), Moexipril, were prepared by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: A series of working solutions for calibration standards and quality controls were prepared by serially diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water.

  • Calibration Standards (CS) and Quality Control (QC) Samples: Calibration standards were prepared by spiking drug-free human plasma with the appropriate working solutions to achieve final concentrations over a specified range (e.g., 5-200 ng/mL).[6] Quality control samples were prepared similarly at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Preparation Protocol

A simple protein precipitation method was used for plasma sample extraction.[6][9]

  • Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (Moexipril).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis plasma 100 µL Plasma Sample add_is Add Internal Standard (Moexipril) plasma->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into HPLC-MS/MS reconstitute->inject quantify Data Acquisition & Quantification inject->quantify end_node End quantify->end_node start Start start->plasma

Caption: Workflow for plasma sample preparation and HPLC-MS/MS analysis.

Instrumentation and Conditions

The analysis was performed using an HPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: HPLC Conditions

Parameter Setting
Column C18 Sunfire (e.g., 100 mm x 4.6 mm, 5 µm)[6]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Composition Isocratic: 70% A : 30% B[6]
Flow Rate 0.8 mL/min[6]
Injection Volume 10 µL
Column Temperature 40 °C

| Run Time | 5 minutes |

Table 2: Mass Spectrometry Conditions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)[10]
Source Temperature 500 °C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium
MRM Transitions
This compound m/z 397.5 → 224.2 (Quantifier) m/z 397.5 → 91.1 (Qualifier)

| Moexipril (IS) | m/z 475.3 → 204.2 (Quantifier) |

Note: MRM transitions should be optimized for the specific instrument used. The values provided are representative.[5]

Method Validation

The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability as per regulatory guidelines.[8][11]

Selectivity

Selectivity was assessed by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of this compound and the IS, confirming the method's selectivity.

Linearity and Range

The calibration curve was linear over the concentration range of 5–200 ng/mL for this compound in human plasma.[6]

Table 3: Calibration Curve Summary

Parameter Result
Linearity Range 5–200 ng/mL
Regression Equation y = 0.0171x + 0.0025
Correlation Coefficient (r²) > 0.998

| Weighting | 1/x² |

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels in replicates (n=6) on three different days.

Table 4: Intra- and Inter-day Precision and Accuracy

QC Level Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 5 6.8 104.5 8.2 102.1
LQC 15 5.1 98.7 6.5 101.3
MQC 75 4.5 101.2 5.3 99.5
HQC 150 3.9 97.8 4.8 98.9

Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ).[8]

Recovery and Matrix Effect

Extraction recovery and matrix effect were assessed at LQC and HQC levels.

Table 5: Recovery and Matrix Effect

QC Level Conc. (ng/mL) Mean Recovery (%) Matrix Effect (%)
LQC 15 88.5 96.2
HQC 150 91.2 98.1
IS 100 90.4 97.5

Results indicate consistent recovery and minimal ion suppression or enhancement.

Stability

The stability of this compound in plasma was evaluated under various storage and handling conditions.

Table 6: Stability Summary (LQC and HQC)

Condition Duration Stability (% of Nominal)
Bench-top 6 hours at Room Temp. 95.8% - 99.1%
Freeze-Thaw 3 cycles (-80°C to RT) 94.5% - 98.3%
Long-term 30 days at -80°C 96.2% - 101.4%
Autosampler 24 hours at 10°C 97.1% - 100.5%

Analyte was considered stable if the deviation was within ±15% of the nominal concentration.

Conclusion

This application note describes a simple, rapid, and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The method utilizes a straightforward protein precipitation technique for sample preparation and demonstrates excellent sensitivity, specificity, accuracy, and precision.[9] The validation results confirm that the method is reliable and suitable for conducting pharmacokinetic and bioequivalence studies in clinical and non-clinical settings, adhering to regulatory standards.[7][12]

References

Application Notes and Protocols for Benazeprilat Stability Testing Under Stress Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benazepril is a prodrug that is rapidly converted in the body to its active metabolite, benazeprilat, which is a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2] It is used in the treatment of hypertension, congestive heart failure, and chronic renal failure.[2][3] Stability testing of active pharmaceutical ingredients (APIs) like this compound is a critical component of drug development, ensuring that the drug substance remains stable under various environmental conditions. Forced degradation studies, or stress testing, are performed to identify potential degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[4]

These application notes provide a detailed protocol for conducting forced degradation studies on this compound under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, and photolysis, in accordance with ICH guidelines.

Purpose and Scope

The purpose of this protocol is to outline the procedures for subjecting this compound to stress conditions to evaluate its intrinsic stability. This information is crucial for:

  • Identifying potential degradation products that may form under various environmental conditions.

  • Understanding the degradation pathways of this compound.

  • Developing and validating a stability-indicating analytical method capable of separating this compound from its degradation products.

  • Informing formulation development, packaging, and storage conditions.

This protocol is intended for researchers, scientists, and drug development professionals involved in the characterization and quality control of this compound.

Data Presentation: Summary of this compound Degradation

The following table summarizes the expected degradation of benazepril under various stress conditions, which leads to the formation of this compound and its subsequent degradation. It is important to note that benazepril is unstable under hydrolytic conditions, with this compound being a major degradation product.[1][5] Benazepril has been found to be susceptible to degradation under acidic, basic, oxidative, and thermal conditions.[6]

Stress ConditionReagent/ConditionTemperatureDurationObservationsPrimary Degradation ProductsReference
Acid Hydrolysis 0.1 M HCl80°C4 hoursSignificant degradationThis compound and other minor products[7][8]
Alkaline Hydrolysis 0.1 N NaOH80°C4 hoursSignificant degradationThis compound and other minor products[6]
Oxidative 3% H₂O₂Room Temp24 hoursDegradation observedOxidative degradation products[6]
Thermal Dry Heat60°C24 hoursDegradation observedThermally induced degradation products[6]
Photolytic SunlightAmbient72 hoursDegradation observedPhotodegradation products

Experimental Protocols

The following are detailed methodologies for the key experiments in the forced degradation study of this compound. A stability-indicating analytical method, such as a validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method, is required to analyze the samples generated from these stress studies.[9][10][11]

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or a mixture of water and methanol) and make up to the volume.

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent. This working solution will be used for the stress studies.

Stress Conditions
  • Pipette 1 mL of the this compound working solution (100 µg/mL) into a 10 mL volumetric flask.

  • Add 1 mL of 0.1 M hydrochloric acid (HCl).

  • Keep the flask in a water bath maintained at 80°C for 4 hours.

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution by adding 1 mL of 0.1 M sodium hydroxide (NaOH).

  • Dilute the solution to 10 mL with the mobile phase of the analytical method.

  • Analyze the sample using a validated stability-indicating HPLC method.

  • Pipette 1 mL of the this compound working solution (100 µg/mL) into a 10 mL volumetric flask.

  • Add 1 mL of 0.1 N sodium hydroxide (NaOH).

  • Keep the flask in a water bath maintained at 80°C for 4 hours.

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution by adding 1 mL of 0.1 M hydrochloric acid (HCl).

  • Dilute the solution to 10 mL with the mobile phase.

  • Analyze the sample using a validated stability-indicating HPLC method.

  • Pipette 1 mL of the this compound working solution (100 µg/mL) into a 10 mL volumetric flask.

  • Add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the solution to 10 mL with the mobile phase.

  • Analyze the sample using a validated stability-indicating HPLC method.

  • Accurately weigh 10 mg of this compound solid reference standard and spread it as a thin layer in a Petri dish.

  • Place the Petri dish in a hot air oven maintained at 60°C for 24 hours.[6]

  • After 24 hours, cool the sample to room temperature.

  • Prepare a 100 µg/mL solution of the heat-stressed sample in the mobile phase.

  • Analyze the sample using a validated stability-indicating HPLC method.

  • Accurately weigh 10 mg of this compound solid reference standard and spread it as a thin layer in a Petri dish.

  • Expose the sample to direct sunlight for 72 hours.

  • After the exposure period, prepare a 100 µg/mL solution of the photo-stressed sample in the mobile phase.

  • Analyze the sample using a validated stability-indicating HPLC method.

Visualization of Protocols and Pathways

The following diagrams illustrate the experimental workflow for the forced degradation study and the logical relationship of the applied stress conditions.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) working Working Solution (100 µg/mL) stock->working thermal Thermal Degradation (Solid, 60°C, 24h) stock->thermal Solid Sample photo Photolytic Degradation (Solid, Sunlight, 72h) stock->photo Solid Sample acid Acid Hydrolysis (0.1 M HCl, 80°C, 4h) working->acid alkali Alkaline Hydrolysis (0.1 N NaOH, 80°C, 4h) working->alkali oxidation Oxidation (3% H₂O₂, RT, 24h) working->oxidation hplc Stability-Indicating HPLC Analysis acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Degradation Profile) hplc->data

Caption: Experimental workflow for this compound forced degradation studies.

G cluster_hydrolytic Hydrolytic Stress cluster_other Other Stress Conditions This compound This compound Acid Acidic Conditions This compound->Acid Degradation Alkaline Alkaline Conditions This compound->Alkaline Degradation Oxidative Oxidative Stress This compound->Oxidative Degradation Thermal Thermal Stress This compound->Thermal Degradation Photolytic Photolytic Stress This compound->Photolytic Degradation

Caption: Logical relationship of stress conditions applied to this compound.

Benazepril is a prodrug that is hydrolyzed to the active metabolite this compound.[1] this compound then exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE).[2]

G Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Leads to This compound This compound This compound->ACE Inhibits

References

Application of Capillary Electrophoresis for the Analysis of Benazeprilat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Benazepril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure. It is a prodrug that is rapidly converted in the liver to its active metabolite, Benazeprilat, through the cleavage of its ester group.[1][2][3] this compound is a potent, non-sulfhydryl ACE inhibitor that exerts its therapeutic effect by blocking the conversion of angiotensin I to the vasoconstrictor angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS).[1][2][3] This inhibition leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[1]

The quantitative analysis of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. Capillary electrophoresis (CE) has emerged as a powerful analytical technique for this purpose, offering several advantages over traditional chromatographic methods, including high separation efficiency, short analysis times, minimal sample and reagent consumption, and operational simplicity.[4]

This document provides a detailed protocol for the analysis of this compound using Capillary Zone Electrophoresis (CZE), a common mode of CE. The methodology is adapted from a validated method for the simultaneous analysis of Benazepril and other antihypertensive drugs. Given the structural similarity between Benazepril and its active metabolite this compound, this protocol provides a robust starting point for the routine analysis and quality control of this compound.

Principle of the Method

Capillary Zone Electrophoresis separates analytes based on their charge-to-size ratio in an electrolyte solution-filled capillary under the influence of a high-voltage electric field. In this method, a fused silica capillary is used with a phosphate buffer as the background electrolyte (BGE). At a pH of 7.5, this compound, which is acidic in nature, will be negatively charged and migrate towards the anode. The electroosmotic flow (EOF), a bulk flow of the BGE towards the cathode, will also influence the migration of the analyte. The separation is achieved due to the differential migration velocities of the analytes, allowing for their detection and quantification as they pass through a detector window. A diode array detector (DAD) is employed for monitoring the analyte at a specific wavelength, providing both qualitative and quantitative information.

Experimental Protocols

Instrumentation and Materials

  • Instrumentation: Capillary Electrophoresis system equipped with a Diode Array Detector (DAD) (e.g., Agilent CE system).

  • Capillary: Fused silica capillary, 78.5 cm total length (70 cm effective length), 75 µm internal diameter.

  • Reagents:

    • Sodium dihydrogen phosphate (anhydrous)

    • Disodium hydrogen phosphate (anhydrous)

    • Orthophosphoric acid

    • Sodium hydroxide

    • Methanol (HPLC grade)

    • This compound reference standard

  • Software: Data acquisition and processing software (e.g., Agilent ChemStation).

Preparation of Solutions

  • Background Electrolyte (BGE): 40 mM Phosphate Buffer (pH 7.5)

    • Dissolve 0.48 g of anhydrous sodium dihydrogen phosphate and 1.42 g of anhydrous disodium hydrogen phosphate in 1 L of deionized water.

    • Adjust the pH to 7.5 with 0.1 M orthophosphoric acid or 0.1 M sodium hydroxide.

    • Filter the buffer through a 0.45 µm membrane filter before use.

  • Standard Stock Solution of this compound (1000 µg/mL)

    • Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Store the stock solution at 4°C.

  • Working Standard Solutions

    • Prepare a series of working standard solutions by appropriate dilution of the stock solution with the BGE to obtain concentrations in the desired linear range (e.g., 1-100 µg/mL).

Capillary Conditioning

  • New Capillary:

    • Rinse the new capillary with 1 M sodium hydroxide for 30 minutes.

    • Flush with deionized water for 15 minutes.

    • Equilibrate with the BGE for 30 minutes.

  • Daily Conditioning:

    • Flush the capillary with 0.1 M sodium hydroxide for 10 minutes.

    • Rinse with deionized water for 10 minutes.

    • Equilibrate with the BGE for 15 minutes before the first injection.

  • Between Injections:

    • Flush the capillary with the BGE for 2 minutes.

CZE Method Parameters

ParameterCondition
Capillary Fused silica, 78.5 cm x 75 µm i.d.
Effective Length 70 cm
BGE 40 mM Phosphate buffer, pH 7.5
Applied Voltage +30 kV
Temperature 25°C
Injection Mode Hydrodynamic
Injection Parameters 50 mbar for 12 seconds
Detection DAD at 210 nm

Sample Analysis

  • Prepare the sample by dissolving the pharmaceutical formulation in methanol to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Inject the prepared standard solutions and the sample solution into the CE system using the specified parameters.

  • Record the electropherograms and integrate the peak area of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample from the calibration curve.

Quantitative Data Summary

The following table summarizes the quantitative data from a validated CZE method for the analysis of Benazepril.[5] Similar performance characteristics are anticipated for the analysis of this compound under the optimized conditions described in this protocol.

ParameterResult for Benazepril[5]
Linearity Range 10 - 80 µg/mL
Correlation Coefficient (r²) > 0.9994
Limit of Detection (LOD) 0.896 µg/mL
Limit of Quantification (LOQ) 2.749 µg/mL
Migration Time Approximately 6.69 minutes

Visualizations

Signaling Pathway of this compound

This compound inhibits the Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). This action blocks the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II, leading to vasodilation and a reduction in blood pressure.

G Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion ACE Angiotensin-Converting Enzyme (ACE) This compound This compound This compound->ACE Inhibits Renin Renin

Caption: Mechanism of action of this compound in the RAAS pathway.

Experimental Workflow for this compound Analysis by CZE

The following diagram outlines the key steps in the analysis of this compound using Capillary Zone Electrophoresis.

G cluster_prep Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Analysis Prep_BGE Prepare BGE (40 mM Phosphate, pH 7.5) Capillary_Conditioning Capillary Conditioning Prep_BGE->Capillary_Conditioning Prep_Standards Prepare this compound Standard Solutions Injection Hydrodynamic Injection (50 mbar, 12s) Prep_Standards->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection Capillary_Conditioning->Injection Separation CZE Separation (+30 kV, 25°C) Injection->Separation Detection DAD Detection (210 nm) Separation->Detection Electropherogram Record Electropherogram Detection->Electropherogram Calibration Construct Calibration Curve Electropherogram->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: Workflow for this compound analysis by CZE.

References

Application Notes and Protocols: In Vitro Cell-Based Assays for ACE Inhibition by Benazeprilat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure and cardiovascular homeostasis. Its inhibition is a cornerstone of therapy for hypertension and heart failure. Benazepril is a prodrug that is hydrolyzed in vivo to its active metabolite, benazeprilat, a potent inhibitor of ACE.[1] This document provides detailed protocols for in vitro cell-based assays to determine the inhibitory activity of this compound on ACE.

Cell-based assays offer a more physiologically relevant system for studying enzyme inhibition compared to purified enzyme assays by presenting the target enzyme in its natural cellular environment. This allows for the assessment of compound permeability and interaction with the membrane-bound enzyme. The following protocols describe methods using both a stable, engineered cell line and a primary endothelial cell line.

Data Presentation

CompoundAssay TypeSource of ACEIC50Reference
This compoundEnzyme Inhibition AssayPlasma (from cats)~4.3 nmol/L[2]

Note: This IC50 value was determined using plasma ACE activity and may differ from values obtained in a whole-cell assay format due to factors such as cell membrane permeability and interaction with the cellular environment.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  cleavage AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  conversion Vasoconstriction Vasoconstriction & Aldosterone Secretion AngiotensinII->Vasoconstriction  acts on receptors ACE ACE Renin Renin This compound This compound This compound->ACE  inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound on ACE.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Culture CHO-hACE cells to confluence prepare_reagents 2. Prepare this compound dilutions and assay buffer cell_culture->prepare_reagents cell_seeding 3. Seed cells in a 96-well plate prepare_reagents->cell_seeding add_inhibitor 4. Add this compound dilutions to cells cell_seeding->add_inhibitor pre_incubation 5. Pre-incubate add_inhibitor->pre_incubation add_substrate 6. Add fluorogenic ACE substrate pre_incubation->add_substrate incubation 7. Incubate at 37°C add_substrate->incubation read_fluorescence 8. Measure fluorescence intensity incubation->read_fluorescence calculate_inhibition 9. Calculate % ACE inhibition read_fluorescence->calculate_inhibition plot_curve 10. Plot dose-response curve and determine IC50 calculate_inhibition->plot_curve

Caption: Experimental workflow for the cell-based ACE inhibition assay using CHO-hACE cells.

Experimental Protocols

Protocol 1: Fluorometric Cell-Based ACE Inhibition Assay using CHO Cells Stably Expressing Human ACE (CHO-hACE)

This protocol is recommended for its robustness and reproducibility due to the stable expression of ACE.

Materials and Reagents:

  • CHO cells stably expressing full-length human ACE (CHO-hACE)

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS and a selection antibiotic)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • Black, clear-bottom 96-well cell culture plates

  • This compound

  • Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanyl-proline)

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate)

  • Cell counter

Procedure:

  • Cell Culture and Seeding:

    • Culture CHO-hACE cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

    • When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

    • Resuspend the cells in fresh culture medium and determine the cell density.

    • Seed the cells into a black, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24-48 hours to allow for cell adherence and monolayer formation.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Perform serial dilutions of the stock solution in Assay Buffer to achieve a range of concentrations for IC50 determination (e.g., 0.01 nM to 1 µM).

  • ACE Inhibition Assay:

    • Carefully aspirate the culture medium from the wells.

    • Wash the cell monolayer gently with 100 µL of pre-warmed Assay Buffer.

    • Add 50 µL of the diluted this compound solutions to the respective wells. For control wells (100% ACE activity), add 50 µL of Assay Buffer only.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Prepare the fluorogenic ACE substrate solution in Assay Buffer according to the manufacturer's instructions.

    • Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically over 30-60 minutes, or as a single endpoint reading after a defined incubation period.

    • Calculate the rate of substrate hydrolysis (slope of the kinetic curve) or the endpoint fluorescence for each well.

    • Calculate the percentage of ACE inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank)] x 100

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

Protocol 2: Alternative Cell-Based ACE Inhibition Assay using Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol utilizes a primary cell line that endogenously expresses ACE. However, ACE expression in HUVECs can decrease with increasing passage number.[3] It is recommended to use low-passage HUVECs (passage 2-4) for this assay.

Materials and Reagents:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • All other reagents are the same as in Protocol 1.

Procedure:

  • Cell Culture and Seeding:

    • Culture HUVECs in flasks pre-coated with an attachment factor (e.g., gelatin or fibronectin) at 37°C in a humidified atmosphere with 5% CO2.

    • Use cells between passages 2 and 4 for optimal ACE expression.

    • When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

    • Seed the HUVECs into a black, clear-bottom 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of endothelial cell growth medium.

    • Incubate for 48-72 hours to form a confluent monolayer.

  • Preparation of this compound Dilutions and ACE Inhibition Assay:

    • Follow steps 2, 3, and 4 from Protocol 1.

Considerations for HUVEC-based Assay:

  • ACE Expression Variability: ACE activity may vary between different HUVEC lots and with passage number. It is crucial to maintain consistent cell culture practices and use cells at the same passage number for comparative experiments.

  • Assay Validation: It is recommended to include a positive control inhibitor with a known IC50 (e.g., lisinopril) to validate the assay performance with each new batch of HUVECs.

Conclusion

The provided protocols offer robust methods for assessing the in vitro cell-based ACE inhibitory activity of this compound. The use of a stable CHO-hACE cell line is recommended for high-throughput screening and reproducible IC50 determination. The HUVEC-based assay provides a more physiologically relevant model but requires careful control of cell culture conditions. These application notes and protocols should serve as a valuable resource for researchers in the field of cardiovascular drug discovery.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Radioligand Binding Assay of Benazeprilat

This document provides a detailed protocol for a radioligand binding assay to determine the binding affinity of this compound, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Benazepril, to its target enzyme.

Introduction

Benazepril is a prodrug that is hydrolyzed in the body to its active form, this compound.[1][2][3] this compound is a potent inhibitor of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin-aldosterone system (RAAS) that plays a crucial role in blood pressure regulation.[1][4] By inhibiting ACE, this compound prevents the conversion of angiotensin I to the vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][5] Radioligand binding assays are a fundamental tool in pharmacology to quantify the interaction between a ligand (e.g., this compound) and its receptor or enzyme target (e.g., ACE). This application note details a competitive binding assay protocol using a radiolabeled ACE inhibitor to determine the binding affinity of this compound.

Principle of the Assay

This assay is based on the principle of competition between a radiolabeled ligand and an unlabeled competitor (this compound) for binding to the ACE enzyme. A fixed concentration of a radiolabeled ACE inhibitor, such as ¹²⁵I-351A, is incubated with a source of ACE (e.g., tissue homogenates) in the presence of increasing concentrations of unlabeled this compound. As the concentration of this compound increases, it displaces the radioligand from the ACE binding sites, leading to a decrease in the measured radioactivity bound to the enzyme. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibitory constant (Kᵢ), which reflects the binding affinity of this compound for ACE.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin ACE Angiotensin-Converting Enzyme (ACE) This compound This compound This compound->ACE

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound on ACE.

Experimental Protocol

This protocol is adapted from established methods for ACE inhibitor binding assays.[6][7][8][9]

Materials and Reagents
  • Radioligand: ¹²⁵I-351A (a p-hydroxybenzamidine derivative of N-(1-carboxy-3-phenylpropyl)-L-lysyl-L-proline)

  • Competitor: this compound hydrochloride

  • Enzyme Source: Rat or rabbit lung tissue, or other tissues with high ACE expression (e.g., kidney).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 0.1% Bovine Serum Albumin (BSA)

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: A high concentration of a standard ACE inhibitor (e.g., 10 µM Enalaprilat)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well plates

  • Homogenizer

Enzyme Preparation (Rat Lung Membranes)
  • Euthanize a rat according to approved animal welfare protocols.

  • Perfuse the lungs with ice-cold saline to remove blood.

  • Excise the lungs and place them in ice-cold assay buffer.

  • Mince the tissue and homogenize in 10 volumes of ice-cold assay buffer using a Polytron homogenizer.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 50,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Resuspend the pellet in fresh, ice-cold assay buffer and repeat the centrifugation step.

  • Resuspend the final pellet in a known volume of assay buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Radioligand Binding Assay Procedure
  • On the day of the experiment, thaw the membrane preparation on ice. Dilute the membranes in assay buffer to the desired final concentration (e.g., 25-50 µg protein/well).

  • Prepare serial dilutions of this compound in the assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Set up the assay in a 96-well plate with the following additions in triplicate for each condition:

    • Total Binding: 50 µL of assay buffer, 50 µL of ¹²⁵I-351A, and 100 µL of the membrane preparation.

    • Non-specific Binding: 50 µL of the non-specific binding control (e.g., 10 µM Enalaprilat), 50 µL of ¹²⁵I-351A, and 100 µL of the membrane preparation.

    • Competition Binding: 50 µL of each this compound dilution, 50 µL of ¹²⁵I-351A, and 100 µL of the membrane preparation.

  • The final concentration of ¹²⁵I-351A should be close to its Kₔ value for ACE (typically in the low picomolar range).

  • Incubate the plate at 37°C for 2 hours with gentle agitation.[6][7][8]

  • Terminate the binding reaction by rapid filtration through glass fiber filters that have been pre-soaked in 0.5% polyethyleneimine (PEI).

  • Wash the filters rapidly three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in a scintillation counter.

Experimental Workflow

workflow A Prepare ACE Source (e.g., Lung Membranes) B Set up 96-well Plate: - Total Binding - Non-specific Binding - this compound dilutions A->B C Add Radioligand (¹²⁵I-351A) and Membrane Preparation B->C D Incubate (e.g., 2h at 37°C) C->D E Rapid Filtration (Separate Bound/Free) D->E F Wash Filters E->F G Scintillation Counting F->G H Data Analysis (IC₅₀ and Kᵢ determination) G->H

Caption: Workflow for the radioligand binding assay of this compound.

Data Analysis

  • Calculate the mean counts per minute (CPM) for each set of triplicates.

  • Determine the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

  • For the competition assay, calculate the percentage of specific binding at each concentration of this compound:

    • % Specific Binding = [(CPM at given competitor concentration - Non-specific CPM) / (Total specific CPM)] x 100

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value for this compound.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kₔ is the equilibrium dissociation constant of the radioligand for ACE.

Data Presentation

The binding affinities of various ACE inhibitors, including this compound, can be summarized in a table for easy comparison. The Kᵢ value is the primary measure of binding affinity, with lower values indicating higher affinity.

CompoundRadioligandEnzyme SourceKᵢ (nM)Reference
This compound ¹²⁵I-351ARat LungTo be determined-
Enalaprilat¹²⁵I-351AHuman Plasma ACE0.22[10]
Lisinopril¹²⁵I-351ARabbit Lung ACE0.13[11]
Ramiprilat¹²⁵I-351AHuman Endothelial ACEAffinity Rank Higher than Perindoprilat[12]
Perindoprilat¹²⁵I-351AHuman Endothelial ACEAffinity Rank Lower than Ramiprilat[12]

Note: The Kᵢ values for other ACE inhibitors are provided for comparative purposes. The Kᵢ for this compound would be determined experimentally using the protocol described.

Conclusion

This application note provides a detailed protocol for conducting a radioligand binding assay to determine the binding affinity of this compound for the Angiotensin-Converting Enzyme. This assay is a robust and quantitative method that is essential for the characterization of ACE inhibitors in drug discovery and development. The provided workflow and data analysis guidelines will enable researchers to accurately assess the potency of this compound and other related compounds.

References

Application Note: High-Throughput Analysis of Benazepril and its Active Metabolite Benazeprilat in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor Benazepril and its pharmacologically active metabolite, Benazeprilat, in human plasma. The method utilizes a simple protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in clinical and research settings.

Introduction

Benazepril is a prodrug that is rapidly converted in the body to its active diacid metabolite, this compound. This compound is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system. By inhibiting ACE, this compound leads to vasodilation and a reduction in blood pressure, making it an effective treatment for hypertension and heart failure. Given that both the prodrug and its active metabolite are present in circulation, a reliable method for their simultaneous determination is essential for pharmacokinetic and pharmacodynamic assessments. This application note presents a validated LC-MS/MS method that offers high selectivity, sensitivity, and throughput for the analysis of Benazepril and this compound in human plasma.

Chemical Structures

CompoundChemical Structure
Benazepril [Image of Benazepril chemical structure]
This compound [Image of this compound chemical structure]

Caption: Chemical structures of Benazepril and its active metabolite, this compound.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (e.g., 100 µL) add_is Add Internal Standard (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation vortex_mix Vortex & Centrifuge protein_precipitation->vortex_mix supernatant_transfer Transfer Supernatant vortex_mix->supernatant_transfer lc_separation LC Separation (C18 Column) supernatant_transfer->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of Benazepril and this compound.

Experimental Protocols

Materials and Reagents
  • Benazepril and this compound reference standards

  • Internal Standard (IS), e.g., Moexipril or other suitable analogue

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation
  • A liquid chromatography system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography
ParameterCondition
Column C18, 100 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.6 mL/min
Gradient Isocratic or gradient elution can be optimized. A typical starting condition is 70% A and 30% B.
Injection Volume 10 µL
Column Temperature 40 °C
Mass Spectrometry
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
IonSpray Voltage Optimized for the specific instrument, typically ~5500 V
Temperature Optimized for the specific instrument, typically ~500-600 °C
Curtain Gas Optimized for the specific instrument
Collision Gas Optimized for the specific instrument
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Benazepril 425.5[Specific product ion, e.g., 351.2]
This compound 397.5[Specific product ion, e.g., 208.1]
Internal Standard [Precursor ion for IS][Product ion for IS]

Note: The specific product ions may vary and should be optimized for the instrument used.

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for the simultaneous determination of Benazepril and this compound, based on published data.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Benazepril 0.2 - 1500> 0.990.2
This compound 0.2 - 1500> 0.990.2
Table 2: Precision and Accuracy
AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Benazepril Low0.5< 15< 1585-115
Mid50< 15< 1585-115
High1200< 15< 1585-115
This compound Low0.5< 15< 1585-115
Mid50< 15< 1585-115
High1200< 15< 1585-115

Note: The acceptable ranges for precision (%RSD) are typically within 15% (20% at the LLOQ), and for accuracy, the mean value should be within ±15% of the nominal concentration (±20% at the LLOQ), in accordance with regulatory guidelines.

Table 3: Recovery
AnalyteQC LevelMean Recovery (%)
Benazepril Low> 80
Mid> 80
High> 80
This compound Low> 80
Mid> 80
High> 80

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of Benazepril and its active metabolite this compound in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making it a valuable tool for pharmacokinetic and clinical studies involving Benazepril. The method demonstrates excellent linearity, precision, and accuracy, meeting the requirements for bioanalytical method validation.

Application Notes and Protocols for Spectrophotometric Determination of Benazeprilat

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the quantitative determination of Benazeprilat, the active metabolite of Benazepril, in pharmaceutical formulations using various spectrophotometric methods. These methods are essential for quality control and research and development in the pharmaceutical industry.

Overview of Spectrophotometric Methods

Spectrophotometry offers a simple, cost-effective, and rapid approach for the determination of this compound. The methods detailed below include direct UV-Visible spectrophotometry, derivative spectrophotometry, and colorimetric techniques. Each method has its advantages and is suited for different analytical requirements.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different spectrophotometric methods for this compound determination.

Method TypeReagent/TechniqueWavelength (λmax)Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
UV Spectrophotometry Direct Measurement in Methanol237 nm[1]2 - 22[1]5.5[1]16.6[1]
Derivative Spectrophotometry Second Derivative214.8 nm[2]Not SpecifiedNot SpecifiedNot Specified
Second Derivative of Ratio Spectra241.2 nm[2]Not SpecifiedNot SpecifiedNot Specified
Second-Order Derivative253.6 nm and 282.6 nm[3]14.80 - 33.80[3]2.46[3]Not Specified
Colorimetric Methods Bromocresol Green (BCG)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
3-methylbenzothiazolone hydrazone (MBTH)593 nm[4]Not SpecifiedNot SpecifiedNot Specified
Potassium Permanganate (KMnO4)609.4 nm[5]1 - 8[5]0.1[5]0.634 - 2.624[5]
Safranin-ONot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Method 1: Direct UV Spectrophotometry

This method is based on the direct measurement of the ultraviolet absorbance of this compound in a suitable solvent.

Protocol:

  • Standard Stock Solution Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a stock solution of 100 µg/mL.

  • Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 2 to 22 µg/mL by diluting with methanol.[1]

  • Sample Preparation:

    • Weigh and powder a representative number of tablets.

    • Transfer a quantity of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

    • Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to the mark with methanol and mix well.

    • Filter the solution through a 0.45 µm membrane filter.

    • Dilute the filtrate with methanol to obtain a final concentration within the linearity range.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan from 400 to 200 nm.

    • Record the absorbance of the working standard solutions and the sample solution against a methanol blank.

    • Determine the wavelength of maximum absorbance (λmax), which should be around 237 nm.[1]

  • Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.

Method 2: Second-Order Derivative Spectrophotometry

Derivative spectrophotometry helps to resolve overlapping spectra and enhances the selectivity of the assay, particularly in the presence of interfering substances.

Protocol:

  • Standard and Sample Preparation: Prepare standard and sample solutions in a suitable solvent (e.g., methanol or 0.1 M NaOH) as described in Method 1.[6]

  • Spectrophotometric Measurement:

    • Record the zero-order absorption spectra of the standard and sample solutions from 400 to 200 nm.

    • Generate the second-order derivative spectra of the recorded absorption spectra using the spectrophotometer's software.

  • Quantification: Measure the amplitude of the second-order derivative peaks at 253.6 nm and 282.6 nm.[3] A calibration curve is constructed by plotting the derivative amplitude against the concentration of the standard solutions. The concentration of this compound in the sample is determined from this curve.

Method 3: Colorimetric Method using Potassium Permanganate

This method involves the reaction of this compound with potassium permanganate in an alkaline medium to form a colored product that can be measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Potassium Permanganate (KMnO4) solution: Prepare a suitable concentration in distilled water.

    • Sodium Hydroxide (NaOH) solution: Prepare a suitable concentration in distilled water.

  • Standard and Sample Preparation: Prepare standard and sample solutions of this compound in distilled water.

  • Color Development:

    • To a series of 10 mL volumetric flasks, add aliquots of the standard or sample solutions to cover the range of 1-8 µg/mL.[5]

    • Add a fixed volume of NaOH solution, followed by a fixed volume of KMnO4 solution.

    • Allow the reaction to proceed for a specified time at a controlled temperature to ensure stable color development.

  • Spectrophotometric Measurement: Measure the absorbance of the resulting bluish-green colored species at the wavelength of maximum absorbance, approximately 609.4 nm, against a reagent blank.[5]

  • Quantification: Plot a calibration curve of absorbance versus concentration of the standards. Determine the concentration of this compound in the sample from this curve.

Visualizations

Workflow for Direct UV Spectrophotometry

Direct_UV_Spectrophotometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Start Start StandardPrep Prepare this compound Standard Solutions Start->StandardPrep SamplePrep Prepare Sample Solution from Tablets Start->SamplePrep ScanSpectra Scan UV Spectra (200-400 nm) StandardPrep->ScanSpectra SamplePrep->ScanSpectra MeasureAbsorbance Measure Absorbance at λmax (237 nm) ScanSpectra->MeasureAbsorbance CalibrationCurve Construct Calibration Curve MeasureAbsorbance->CalibrationCurve Quantification Quantify this compound in Sample CalibrationCurve->Quantification End End Quantification->End

Caption: Workflow for this compound determination by direct UV spectrophotometry.

Workflow for Colorimetric Determination with KMnO4

Colorimetric_Method_Workflow cluster_prep Preparation cluster_reaction Color Development cluster_measurement Measurement cluster_analysis Analysis Start Start PrepareSolutions Prepare Standard and Sample Solutions Start->PrepareSolutions AddReagents Add NaOH and KMnO4 Solutions PrepareSolutions->AddReagents Reaction Allow Reaction for Color Formation AddReagents->Reaction MeasureAbsorbance Measure Absorbance at λmax (609.4 nm) Reaction->MeasureAbsorbance CalibrationCurve Construct Calibration Curve MeasureAbsorbance->CalibrationCurve Quantification Quantify this compound in Sample CalibrationCurve->Quantification End End Quantification->End

Caption: Workflow for the colorimetric determination of this compound using KMnO4.

Logical Relationship of Spectrophotometric Methods

Spectrophotometric_Methods cluster_uv UV-Based Methods cluster_colorimetric Colorimetric Methods This compound This compound (Analyte) DirectUV Direct UV Spectrophotometry This compound->DirectUV Derivative Derivative Spectrophotometry This compound->Derivative Reaction Chemical Reaction with Chromogenic Reagent This compound->Reaction Measurement Spectrophotometric Measurement DirectUV->Measurement Derivative->Measurement ColoredProduct Colored Product Reaction->ColoredProduct ColoredProduct->Measurement Quantification Quantification Measurement->Quantification Quantification

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mobile Phase for Benazeprilat HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of benazeprilat.

Frequently Asked Questions (FAQs)

Q1: What is the active metabolite of benazepril and why is its analysis important?

Benazepril is a prodrug that is converted in the body to its active metabolite, this compound, by cleavage of the ester group.[1][][3] this compound is a potent inhibitor of the angiotensin-converting enzyme (ACE) and is responsible for the therapeutic effects of benazepril.[][3] Therefore, accurate and robust HPLC analysis of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of benazepril drug products.

Q2: What are the key chemical properties of this compound to consider for mobile phase optimization?

Understanding the physicochemical properties of this compound is essential for developing a successful HPLC method. Key properties include:

  • pKa: Benazepril has a pKa of approximately 4.55.[4] As this compound is the diacid form of benazepril, its pKa values will influence its ionization state at different pH values. The ionization state significantly affects retention in reversed-phase HPLC.

  • Solubility: this compound is soluble in aqueous base and slightly soluble in DMSO.[] Its solubility in the mobile phase is critical to prevent precipitation in the HPLC system.

  • Structure: this compound is a dicarboxylic acid.[5] This chemical feature makes its retention sensitive to the pH of the mobile phase.

Q3: What are typical starting mobile phase compositions for this compound analysis?

Based on published methods for benazepril and its related compounds, a common starting point for reversed-phase HPLC analysis of this compound would be a mixture of an acidic aqueous buffer and an organic modifier.

  • Aqueous Phase: A buffer such as phosphate or acetate is often used to control the pH. The pH is typically set in the acidic range (e.g., pH 2.5-5.4) to ensure the carboxylic acid groups are protonated, leading to better retention on a C18 column.[5][6]

  • Organic Modifier: Acetonitrile is a commonly used organic modifier. Methanol can also be used. The ratio of the aqueous phase to the organic modifier is adjusted to achieve the desired retention time and resolution.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseRecommended Solution
Inappropriate Mobile Phase pH The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like this compound. If the pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing. Action: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. For this compound (a dicarboxylic acid), a lower pH (e.g., 2.5-3.0) is generally recommended to suppress the ionization of the carboxylic acid groups, resulting in a sharper, more symmetrical peak.[5]
Secondary Interactions with Stationary Phase Residual silanol groups on the silica-based stationary phase can interact with the basic amine group in this compound, causing peak tailing. Action: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).[1] Alternatively, use a base-deactivated column.
Column Overload Injecting too much sample can lead to peak fronting. Action: Reduce the injection volume or dilute the sample.
Problem 2: Unstable Retention Times

Possible Causes & Solutions

CauseRecommended Solution
Inadequate Column Equilibration Insufficient equilibration time with the mobile phase before injection can lead to drifting retention times. Action: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.[7]
Mobile Phase Composition Change Evaporation of the organic solvent from the mobile phase reservoir can alter its composition and affect retention times. Action: Keep the mobile phase reservoirs covered.[8] Prepare fresh mobile phase daily.
Pump Malfunction or Leaks Inconsistent flow rate due to pump issues or leaks in the system will cause retention time variability. Action: Check the HPLC system for any leaks and ensure the pump is delivering a constant flow rate.[7][8]
Temperature Fluctuations Changes in ambient temperature can affect retention times. Action: Use a column oven to maintain a constant temperature.[5][7]
Problem 3: Poor Resolution Between this compound and Other Components

Possible Causes & Solutions

CauseRecommended Solution
Inadequate Mobile Phase Strength If the organic content in the mobile phase is too high, peaks may elute too quickly and co-elute. If it is too low, run times may be excessively long with broad peaks. Action: Adjust the ratio of the organic modifier (acetonitrile or methanol) to the aqueous buffer. A systematic approach, such as running a gradient elution first, can help determine the optimal isocratic mobile phase composition.
Suboptimal Mobile Phase pH The selectivity between this compound and its impurities or other compounds can be highly dependent on the mobile phase pH. Action: Systematically vary the mobile phase pH within a range suitable for the column (typically pH 2-8 for silica-based columns) to improve resolution.[8]
Incorrect Choice of Organic Modifier Acetonitrile and methanol have different selectivities. Action: If resolution is poor with acetonitrile, try substituting it with methanol or using a mixture of both.

Experimental Protocols

The following tables summarize typical HPLC methods that can be adapted for this compound analysis.

Table 1: Example HPLC Method for Benazepril

ParameterConditionReference
Column C18 (250 cm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 1% Acetic Acid (75:25 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 40°C

Table 2: Example HPLC Method for Simultaneous Analysis of Amlodipine and Benazepril

ParameterConditionReference
Column Phenomenex C18 (250mm x 4.6mm, 5µ)[1]
Mobile Phase Triethylamine:Acetonitrile:Methanol (50:25:25 v/v/v), pH adjusted to 3.0 with Orthophosphoric acid[1]
Flow Rate 2.0 mL/min[1]
Detection UV at 235 nm[1]

Table 3: Example HPLC Method for Benazepril and Related Compounds

ParameterConditionReference
Column YMC Triart C18 (150 x 4.6 mm, 3 µm)[5]
Mobile Phase Acetonitrile:Water (45:55 v/v), pH adjusted to 3.0[5]
Flow Rate 0.5 mL/min[5]
Detection UV at 210 nm[5]
Column Temperature 37°C[5]

Visualizations

The following diagrams illustrate key workflows and logical relationships in HPLC method development and troubleshooting for this compound analysis.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Method Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Analytical Goal (e.g., Quantitation of this compound) B Select Column (e.g., C18) A->B C Choose Initial Mobile Phase (e.g., ACN:Buffered Water) B->C D Set Initial Conditions (Flow Rate, Wavelength) C->D E Inject Standard and Evaluate (Peak Shape, Retention) D->E F Optimize Mobile Phase pH E->F G Optimize Organic Modifier % F->G H Fine-tune Flow Rate & Temperature G->H I Assess System Suitability H->I J Validate Method (Linearity, Accuracy, Precision) I->J

Caption: Workflow for HPLC Method Development.

Troubleshooting_Peak_Tailing Start Problem: Peak Tailing Observed Check_pH Is Mobile Phase pH >1.5 units from pKa? Start->Check_pH Adjust_pH Action: Lower Mobile Phase pH (e.g., 2.5-3.0) Check_pH->Adjust_pH Yes Check_Silanol Are secondary interactions with silanols possible? Check_pH->Check_Silanol No End Problem Resolved Adjust_pH->End Add_Amine Action: Add TEA to Mobile Phase or use base-deactivated column Check_Silanol->Add_Amine Yes Check_Overload Is sample concentration too high? Check_Silanol->Check_Overload No Add_Amine->End Dilute_Sample Action: Dilute Sample or reduce injection volume Check_Overload->Dilute_Sample Yes Check_Overload->End No Dilute_Sample->End

Caption: Troubleshooting Logic for Peak Tailing.

References

Troubleshooting poor peak shape in Benazeprilat chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting poor peak shape in benazeprilat chromatography. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape for this compound?

A1: The most frequent issue encountered is peak tailing . This compound is a diacidic molecule and its ionization state is highly dependent on the pH of the mobile phase. Interaction between the ionized form of this compound and residual silanol groups on the surface of silica-based columns (like C18) is a primary cause of peak tailing.[1][2]

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical factor. At a pH close to or above the pKa values of this compound's carboxylic acid groups, the molecule will be partially or fully ionized. This negatively charged form can interact with the free silanol groups on the column's stationary phase, leading to secondary retention mechanisms and resulting in peak tailing. To achieve a symmetrical peak, it is generally recommended to use a mobile phase with a low pH (typically between 2.5 and 3.5).[3][4] This ensures that this compound is in its protonated, less polar form, minimizing interactions with the stationary phase.

Q3: My this compound peak is fronting. What could be the cause?

A3: Peak fronting is less common for this compound but can occur due to several reasons:

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front. It is always best to dissolve the sample in the initial mobile phase.

  • Column Collapse: Operating a column outside its recommended pH range can cause the packed bed to collapse, leading to peak fronting. This is an irreversible condition, and the column will need to be replaced.

Q4: I am observing split peaks for this compound. What should I do?

A4: Split peaks can be caused by:

  • Partially Blocked Frit: The inlet frit of the column may be partially clogged with particulate matter from the sample or the system. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.

  • Column Void: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak. This usually requires column replacement.

  • Sample Preparation Issues: Incomplete dissolution of the sample can lead to split peaks. Ensure your sample is fully dissolved before injection.

  • Co-elution with an Impurity: A closely eluting impurity can appear as a shoulder or a split peak. Review the forced degradation data to see if any known degradants elute near this compound under your conditions.[5][6]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a step-by-step approach to troubleshoot and resolve peak tailing for this compound.

TroubleshootingWorkflow start Poor this compound Peak Shape (Tailing) check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.0 check_ph->adjust_ph No check_buffer Is Buffer Concentration Adequate (20-50 mM)? check_ph->check_buffer Yes end_good Symmetrical Peak Achieved adjust_ph->end_good increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column Is the Column Old or Frequently Used? check_buffer->check_column Yes increase_buffer->end_good replace_column Replace with a New High-Purity, End-Capped C18 Column check_column->replace_column Yes check_sample_prep Review Sample Preparation check_column->check_sample_prep No replace_column->end_good end_bad Issue Persists: Consult Instrument Manual or Technical Support check_sample_prep->end_bad

Caption: The relationship between this compound's properties and common troubleshooting steps.

References

Minimizing ion suppression in LC-MS/MS analysis of Benazeprilat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression in the LC-MS/MS analysis of Benazeprilat.

Troubleshooting Guide

Q1: I am observing low signal intensity and poor sensitivity for this compound. What are the likely causes and how can I troubleshoot this?

A1: Low signal intensity for this compound is often a result of ion suppression, where other components in the sample interfere with the ionization of the analyte.[1] Here’s a step-by-step guide to troubleshoot this issue:

  • Evaluate Your Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.

    • Protein Precipitation (PPT): While quick, PPT may not remove all interfering matrix components like phospholipids. If you are using a simple protein precipitation method, consider optimizing it or switching to a more robust technique.[2][3]

    • Solid-Phase Extraction (SPE): SPE is highly effective at removing interfering compounds.[4][5] Ensure your SPE protocol is optimized for this compound. This includes selecting the appropriate sorbent, and optimizing wash and elution steps. A well-developed SPE method can significantly reduce matrix effects.[6]

    • Liquid-Liquid Extraction (LLE): LLE can also be an effective cleanup technique. Experiment with different organic solvents to achieve the best recovery for this compound while minimizing the extraction of interfering substances.

  • Optimize Chromatographic Separation: Co-elution of matrix components with this compound can cause significant ion suppression.

    • Gradient Elution: Employ a gradient elution to separate this compound from early-eluting, polar interferences and late-eluting, non-polar interferences.

    • Column Chemistry: Using a different column chemistry (e.g., C18, C8) can alter selectivity and improve the separation of this compound from matrix components.[2][3][4][7]

    • Flow Rate: Reducing the mobile phase flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting interferences.[1]

  • Use an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the best way to compensate for ion suppression. If a SIL-IS is not available, a structural analog that co-elutes with this compound can also be used.[2][4][5]

Q2: My results for this compound are not reproducible. Could ion suppression be the cause?

A2: Yes, inconsistent ion suppression is a common reason for poor reproducibility in LC-MS/MS assays. The composition of the biological matrix can vary between samples, leading to different levels of ion suppression and, consequently, variable analytical results.[1]

To improve reproducibility:

  • Implement a Robust Sample Preparation Method: As mentioned in Q1, techniques like SPE are crucial for removing the variable matrix components that cause inconsistent ion suppression.[4][5][6]

  • Ensure Chromatographic Peak Shape and Retention Time Stability: Poor chromatography can lead to shifting retention times, causing this compound to co-elute with different interferences in different samples. Ensure your LC method is robust and that peak shapes are symmetrical.

  • Utilize an Appropriate Internal Standard: An internal standard is essential to correct for variability in signal intensity caused by ion suppression. The ratio of the analyte to the internal standard should remain constant even if the absolute signal intensity fluctuates.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a phenomenon in LC-MS/MS where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of other co-eluting molecules from the sample matrix (e.g., salts, phospholipids, metabolites).[1] These interfering molecules compete with this compound for ionization in the mass spectrometer's ion source, leading to a decreased number of this compound ions reaching the detector. This results in lower sensitivity, poor accuracy, and lack of precision in the quantification of this compound.[1]

Q2: Which sample preparation technique is most effective at minimizing ion suppression for this compound?

A2: Solid-Phase Extraction (SPE) is generally considered one of the most effective techniques for minimizing ion suppression in bioanalytical methods.[6] It provides superior sample cleanup compared to simpler methods like protein precipitation by selectively isolating the analyte from the bulk of the matrix components.[4][5] Several published methods for this compound utilize SPE with good results.[4][5]

Q3: What are the optimal chromatographic conditions to avoid ion suppression for this compound?

A3: The optimal chromatographic conditions aim to achieve a good separation of this compound from the endogenous components of the sample matrix. Key parameters include:

  • Column: Reversed-phase columns such as C18 and C8 are commonly used for the analysis of this compound.[2][3][4][7]

  • Mobile Phase: A typical mobile phase consists of an aqueous component with a small amount of acid (e.g., 0.1% formic acid or acetic acid) and an organic solvent like acetonitrile or methanol.[2][4][7] The acidic modifier helps to achieve good peak shape and ionization efficiency for this compound.

  • Gradient Elution: A gradient elution is highly recommended to effectively separate this compound from potentially interfering matrix components.[4][7]

Q4: How can I assess the extent of ion suppression in my assay for this compound?

A4: The post-extraction addition method is a common way to evaluate matrix effects. This involves comparing the response of an analyte in a neat solution to the response of the analyte spiked into a blank, extracted sample matrix. A lower response in the matrix sample indicates ion suppression.

Another approach is the constant infusion experiment. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. A dip in the baseline signal at the retention time of any co-eluting matrix components indicates ion suppression.[1]

Experimental Protocols

Table 1: Example Sample Preparation Protocols for this compound
ParameterMethod 1: Solid-Phase Extraction (SPE)[4]Method 2: Protein Precipitation[2]
Matrix PlasmaHuman Plasma
Internal Standard GliclazideAmlodipine-d4 and Ubenimex
Procedure 1. Condition SPE cartridge. 2. Load pre-treated plasma sample. 3. Wash cartridge to remove interferences. 4. Elute this compound and internal standard. 5. Evaporate and reconstitute.1. Add precipitation solvent (e.g., acetonitrile) to plasma sample. 2. Vortex to mix. 3. Centrifuge to pellet precipitated proteins. 4. Transfer supernatant for analysis.
Table 2: Example LC-MS/MS Parameters for this compound Analysis
ParameterMethod A[4]Method B[2]Method C[7]
LC Column Diamond C18 (150 mm × 4.6 mm, 5 µm)C18 (100 mm x 4.6 mm, 5 µm)C18
Mobile Phase A 0.1% Acetic Acid in Water5 mmol/L Ammonium Acetate with 0.1% Formic Acid0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol-Acetonitrile (50:50)Acetonitrile
Flow Rate Gradient: 0.6 - 1.0 mL/min0.6 mL/minNot Specified
Ionization Mode Electrospray Ionization (ESI)Heated Electrospray Ionization (HESI), PositiveElectrospray Ionization (ESI)
MS Detection Multiple Reaction Monitoring (MRM)Selected Reaction Monitoring (SRM), PositiveSelective Ion Recording

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard plasma->is spe Solid-Phase Extraction (SPE) is->spe Recommended ppt Protein Precipitation (PPT) is->ppt Alternative extract Clean Extract spe->extract ppt->extract lc LC Separation (C18 Column) extract->lc ms MS/MS Detection (MRM/SRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: General workflow for this compound analysis.

ion_suppression_logic cluster_problem Problem cluster_cause Potential Cause cluster_solutions Troubleshooting Solutions low_signal Low this compound Signal Poor Reproducibility ion_suppression Ion Suppression low_signal->ion_suppression optimize_sp Optimize Sample Preparation (e.g., SPE) ion_suppression->optimize_sp optimize_lc Optimize Chromatography ion_suppression->optimize_lc use_is Use Internal Standard ion_suppression->use_is

Caption: Troubleshooting logic for low signal issues.

References

Technical Support Center: Benazeprilat In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of variability in in-vivo studies involving benazeprilat, the active metabolite of benazepril.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the active metabolite of the prodrug benazepril hydrochloride.[1][2] It is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1][3] Its primary mechanism of action is the inhibition of ACE, which is responsible for converting angiotensin I to angiotensin II.[1][3][4] Angiotensin II is a potent vasoconstrictor and also stimulates the adrenal cortex to secrete aldosterone.[3][4] By inhibiting ACE, this compound decreases plasma levels of angiotensin II, leading to vasodilation (widening of blood vessels) and reduced aldosterone secretion.[1][3] This ultimately results in lower blood pressure.[4][5] ACE is also responsible for the breakdown of bradykinin, a vasodilator; inhibiting ACE can lead to increased bradykinin levels, which may also contribute to the therapeutic effects of this compound.[3]

Q2: What are the primary sources of variability in this compound plasma concentrations in in vivo studies?

Variability in this compound plasma concentrations can arise from several factors:

  • Prodrug Metabolism: Benazepril is a prodrug that is metabolized, primarily in the liver, to the active this compound.[1][6] The rate and extent of this conversion can vary between individuals and species, introducing variability.

  • Animal Species and Strain: Different animal species and even different strains within a species can exhibit variations in drug metabolism and clearance. For instance, studies have detailed the pharmacokinetics in dogs[7][8], cats[9], and rats[10], with each showing unique profiles. Spontaneously hypertensive rats (SHR) and their normotensive counterparts (Wistar-Kyoto rats) show differences in drug clearance and potentially the amount of ACE.[10]

  • Health Status: The physiological state of the animal can significantly impact this compound pharmacokinetics. Renal impairment can reduce the elimination of this compound, requiring dose adjustments.[11] Similarly, severe hepatic impairment can slow the conversion of benazepril to this compound.[11]

  • Food Effect: The presence of food can delay the absorption of benazepril and the time to reach peak plasma concentration of this compound, although it doesn't significantly affect the overall bioavailability.[5][11]

  • Co-administered Medications: Other drugs can interact with benazepril and affect its efficacy or side-effect profile. For example, diuretics can enhance the hypotensive effect of benazepril.[12] Potassium-sparing diuretics or potassium supplements can increase the risk of hyperkalemia.[5][12]

  • Analytical Methods: The choice of bioanalytical method for quantifying this compound in plasma can also be a source of variability. Various methods like HPLC, UPLC, and spectrophotometry have been reported.[13][14][15]

Q3: How does the route of administration affect this compound levels?

Benazepril is typically administered orally.[7] Following oral administration, it is absorbed and then converted to this compound.[11] Peak plasma concentrations of this compound are generally reached within 2 hours in dogs.[7][8] Intravenous administration of this compound results in a different pharmacokinetic profile, with an initial elimination half-life of about 3.5 hours in dogs.[7]

Q4: Does this compound accumulate with repeated dosing?

Yes, moderate accumulation of this compound occurs with repeated administration. In dogs receiving daily doses of benazepril, the peak concentration of this compound was 23% higher and the area under the curve was 34% higher after 15 days compared to a single dose.[7][8] Steady-state concentrations are typically achieved after 1 to 4 doses.[7] The effective accumulation half-life in dogs is approximately 12 hours.[7][8]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
High inter-individual variability in this compound plasma concentrations Genetic differences in metabolism within the animal cohort. Inconsistent dosing procedures (e.g., fed vs. fasted state). Underlying health differences in animals (e.g., subclinical renal impairment).Ensure a homogenous animal population in terms of age, weight, and health status. Standardize the dosing procedure, particularly with respect to feeding times.[5][11] Consider a crossover study design if feasible.
Unexpectedly low ACE inhibition for a given dose Poor conversion of benazepril to this compound. Rapid elimination of this compound. Issues with the ACE inhibition assay.Verify the formulation and administration of benazepril. Assess liver function in the animal model, as hepatic impairment can slow the conversion.[11] Validate the ACE inhibition assay with appropriate controls.[16]
Inconsistent results between different study cohorts Differences in animal strain, age, or sex. Variations in environmental conditions (e.g., diet, housing). Changes in experimental protocols or reagents over time.Clearly document all experimental parameters, including animal sourcing, diet, and housing conditions. Use standardized protocols and ensure consistency in reagent batches.
Poor dose-response relationship Saturation of ACE binding.[9][17] Non-linear pharmacokinetics.[9][17]Be aware that due to the high-affinity binding of this compound to ACE, increasing the dose beyond a certain point may only produce small incremental increases in ACE inhibition.[9] A wider range of doses may be needed to characterize the dose-response curve accurately.
Adverse effects observed (e.g., hypotension, hyperkalemia) Dose is too high for the specific animal model. Interaction with other medications (e.g., diuretics).[12] Compromised renal function.[18]Reduce the dose of benazepril. If using diuretics, consider reducing their dose or discontinuing them before starting benazepril.[12] Monitor serum potassium and renal function regularly.[18]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Dogs (Beagles)

ParameterIV Administration (0.5 mg/kg this compound)Oral Administration (single dose benazepril)Oral Administration (15 daily doses of benazepril)
Time to Peak Concentration (Tmax) N/A~2 hours~2 hours
Elimination Half-life (t1/2) 3.5 hours--
Accumulation Half-life N/A-12 hours
Peak Concentration (Cmax) --23% higher than single dose
Area Under the Curve (AUC) --34% higher than single dose
Time to Steady State N/A-1-6 doses

Data sourced from King et al., 1997.[7][8]

Table 2: Recommended Oral Dosing for Benazepril in Animal Models

Animal Species Indication Recommended Dose Frequency
Rat Mitigation of protein loss in nephropathy0.5 - 1.0 mg/kgOnce daily (q24hr)
Dog Congestive Heart Failure / Hypertension0.125 - 1.0 mg/kgOnce daily (q24hr)
Cat Congestive Heart Failure / Hypertension0.25 - 0.5 mg/kgOnce or twice daily (q24hr or q12hr)

Data compiled from various sources.[6][7][19]

Experimental Protocols

Protocol: Oral Gavage Administration of Benazepril and Plasma Collection in Rats

This protocol outlines a general procedure for administering benazepril to rats and collecting blood samples for the analysis of this compound.

  • Animal Preparation:

    • Acclimate male Wistar rats (200-250g) to the housing facility for at least one week before the experiment.

    • House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

    • Provide standard chow and water ad libitum.

    • Fast animals overnight before dosing, but allow access to water.

  • Benazepril Formulation:

    • Prepare a suspension of benazepril hydrochloride in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

    • The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg. For example, for a 1 mg/kg dose in a 250g rat, the volume would be 2.5 mL, so the concentration would be 0.1 mg/mL.

  • Dosing Procedure:

    • Weigh each rat accurately on the day of the experiment.

    • Administer the benazepril suspension via oral gavage using a suitable gavage needle.

    • For control animals, administer the vehicle only.

  • Blood Sample Collection:

    • Collect blood samples (~0.3 mL) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Use a sparse sampling design if necessary to minimize blood loss from individual animals.

    • Collect blood from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).

    • Place samples on ice immediately after collection.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled microcentrifuge tubes.

    • Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Analyze the plasma samples for this compound concentrations using a validated bioanalytical method, such as LC-MS/MS.[15]

Protocol: Measurement of Plasma ACE Activity

This protocol provides an overview of measuring ACE activity, a key pharmacodynamic marker for this compound.

  • Reagents:

    • ACE substrate (e.g., hippuryl-histidyl-leucine, HHL).

    • Assay buffer (e.g., HEPES or sodium borate buffer).[16]

    • Stopping reagent (e.g., HCl).

    • Extraction solvent (e.g., ethyl acetate).

  • Assay Procedure:

    • Thaw plasma samples on ice.

    • In a reaction tube, combine a small volume of plasma with the assay buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the enzymatic reaction by adding the ACE substrate (HHL).

    • Incubate the reaction mixture for a specific time (e.g., 60-80 minutes) at 37°C.[16]

    • Stop the reaction by adding the stopping reagent (e.g., 1M HCl).

    • Extract the product of the reaction (hippuric acid) using an organic solvent like ethyl acetate.

    • Centrifuge to separate the phases.

    • Transfer a portion of the organic layer to a new tube and evaporate the solvent.

    • Reconstitute the residue in distilled water.

  • Quantification:

    • Measure the absorbance of the reconstituted solution at 228 nm using a UV/Vis spectrophotometer.[16]

    • The absorbance is proportional to the amount of hippuric acid produced and thus to the ACE activity.

    • Calculate the percentage of ACE inhibition relative to baseline or vehicle-treated control samples.

Visualizations

RAAS Pathway and this compound MOA Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  catalyzed by Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  catalyzed by ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure This compound This compound This compound->Inhibition

Caption: Mechanism of action of this compound in the Renin-Angiotensin-Aldosterone System (RAAS).

Experimental Workflow start Start: Acclimatize Animals fasting Overnight Fasting start->fasting dosing Oral Gavage of Benazepril or Vehicle fasting->dosing sampling Serial Blood Sampling (pre-defined time points) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Store Plasma at -80°C processing->storage analysis Bioanalysis: This compound Quantification (e.g., LC-MS/MS) storage->analysis pd_analysis Pharmacodynamic Analysis: ACE Activity Assay storage->pd_analysis data Data Analysis: Pharmacokinetic Modeling analysis->data pd_analysis->data end_node End: Report Results data->end_node

Caption: A typical experimental workflow for an in vivo this compound pharmacokinetic study.

Variability Factors cluster_biological Biological Factors cluster_experimental Experimental Factors Variability Variability in This compound Levels & Effect Species Species & Strain Species->Variability Age Age & Sex Age->Variability Health Health Status (Renal/Hepatic) Health->Variability Metabolism Prodrug Metabolism (Benazepril -> this compound) Metabolism->Variability Dosing Dosing Regimen & Route Dosing->Variability Food Food Effects Food->Variability Interactions Drug Interactions Interactions->Variability Sampling Sample Collection & Processing Sampling->Variability Assay Bioanalytical Method Assay->Variability

Caption: Key factors contributing to variability in in vivo this compound studies.

References

Technical Support Center: Overcoming Solubility Issues of Benazeprilat in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with benazeprilat in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from benazepril hydrochloride?

A1: this compound is the active metabolite of the prodrug benazepril.[1][2] After administration, benazepril, which is often in the form of benazepril hydrochloride, is hydrolyzed by hepatic esterases to form this compound.[1][3] this compound is a potent inhibitor of the angiotensin-converting enzyme (ACE).[1] A key difference lies in their solubility; benazepril hydrochloride is highly soluble in water, especially under acidic conditions, whereas this compound has limited aqueous solubility.[1][4][5]

Q2: What is the reported aqueous solubility of this compound?

A2: Specific quantitative data on the aqueous solubility of this compound across different pH values is not extensively available in public literature. However, it is generally described as being slightly soluble in aqueous base.[1] Its solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is approximately 0.5 mg/mL and 0.16 mg/mL, respectively.[1]

Q3: Why does my this compound precipitate when I add it to my aqueous buffer?

A3: this compound's low intrinsic aqueous solubility is the primary reason for precipitation. This can be exacerbated by factors such as the pH of the buffer, the concentration of the this compound stock solution, and the rate of addition. As a dicarboxylic acid, its solubility is expected to be pH-dependent, likely increasing in more alkaline conditions.

Q4: Can I use benazepril hydrochloride for my experiments instead of this compound?

A4: While benazepril hydrochloride is much more water-soluble, it is a prodrug and will require enzymatic conversion to the active this compound.[1][3] For in vitro experiments that lack the necessary esterases, using benazepril hydrochloride may not be appropriate if the goal is to study the effects of the active compound. However, for in vivo studies, the hydrochloride salt is often used.[2]

Troubleshooting Guide

Issue 1: this compound Powder Does Not Dissolve in Aqueous Buffer
  • Possible Cause: The pH of the aqueous buffer is not optimal for this compound solubility.

  • Troubleshooting Steps:

    • pH Adjustment: Since this compound is slightly soluble in aqueous base, incrementally increase the pH of your buffer. Use a small amount of a dilute base (e.g., 0.1 M NaOH) to raise the pH. Monitor for dissolution. It is recommended to start with a buffer pH above 7 and adjust upwards.

    • Use of Co-solvents: Prepare a stock solution of this compound in an organic solvent like DMSO or DMF.[1] Then, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment (typically <1%).

Issue 2: Precipitation Occurs After Diluting an Organic Stock Solution of this compound into an Aqueous Buffer
  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit at the buffer's pH.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Lower the target concentration of this compound in your aqueous solution.

    • Optimize Co-solvent Dilution: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution while vortexing. This can sometimes prevent localized high concentrations that lead to precipitation.

    • Incorporate Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F68, can help to increase the solubility and prevent precipitation. A typical starting concentration would be 0.1% (v/v).

Issue 3: Low and Inconsistent Results in In Vitro Assays
  • Possible Cause: Incomplete dissolution of this compound is leading to a lower effective concentration in your experiment.

  • Troubleshooting Steps:

    • Verify Dissolution: After preparing your this compound solution, centrifuge a sample and measure the concentration of the supernatant using a validated analytical method (e.g., HPLC-UV). This will confirm the actual amount of dissolved this compound.

    • Employ Sonication: After adding this compound to the solvent, use a bath sonicator to provide energy to aid in the dissolution process.

    • Consider Advanced Formulation Techniques: For persistent issues, more advanced techniques like the preparation of solid dispersions or nano-suspensions might be necessary to improve solubility and bioavailability in your experimental system.

Data Presentation

Table 1: Solubility of Benazepril Hydrochloride in Various Solvents

SolventpHSolubility (mg/mL)
0.1N HCl1.2>100
Water1.9>100
0.05 M Phosphate Buffer2.3>20
0.05 M Phosphate Buffer2.49.2
0.05 M Phosphate Buffer3.22.1
0.05 M Phosphate Buffer5.33.8
0.05 M Phosphate Buffer5.96.6
0.05 M Phosphate Buffer7.114.0

Data sourced from product information for benazepril hydrochloride.[4]

Table 2: Solubility of this compound in Organic Solvents

SolventApproximate Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)0.5
Dimethylformamide (DMF)0.16

Data sourced from a product information sheet for this compound.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
  • Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Vortex mixer

    • Calibrated analytical balance

    • Appropriate volumetric flasks and pipettes

  • Procedure:

    • Weigh the desired amount of this compound powder accurately.

    • Transfer the powder to a volumetric flask.

    • Add a small amount of DMSO to the flask and vortex until the powder is fully dissolved.

    • Add DMSO to the final volume and mix thoroughly.

    • This stock solution can then be diluted into the aqueous buffer of choice for the experiment. It is recommended to keep the final DMSO concentration in the aqueous solution below 1%.

Protocol 2: Enhancing this compound Solubility in Aqueous Buffer using pH Adjustment
  • Objective: To dissolve this compound directly in an aqueous buffer by modifying the pH.

  • Materials:

    • This compound powder

    • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

    • 0.1 M Sodium Hydroxide (NaOH) solution

    • pH meter

    • Stir plate and stir bar

  • Procedure:

    • Add the desired volume of the aqueous buffer to a beaker with a stir bar.

    • Slowly add the weighed this compound powder to the buffer while stirring.

    • If the powder does not dissolve, begin adding the 0.1 M NaOH solution dropwise.

    • Monitor the pH of the solution continuously with a calibrated pH meter.

    • Continue to add the NaOH solution until the this compound is fully dissolved.

    • Record the final pH of the solution.

    • If necessary, adjust the pH back towards the desired experimental pH, but be aware that precipitation may occur if the pH is lowered significantly.

Visualizations

experimental_workflow cluster_start Start: Undissolved this compound cluster_methods Solubility Enhancement Methods cluster_outcome Outcome start This compound Powder + Aqueous Buffer pH_adjust pH Adjustment (Increase pH with dilute base) start->pH_adjust Choose Method co_solvent Co-solvent Method (Prepare stock in DMSO/DMF) start->co_solvent Choose Method surfactant Add Surfactant (e.g., Tween-80) start->surfactant Choose Method dissolved Clear Solution: This compound Dissolved pH_adjust->dissolved co_solvent->dissolved surfactant->dissolved

Caption: A workflow diagram illustrating the primary methods for enhancing the solubility of this compound in aqueous solutions.

logical_relationship Benazepril_HCl Benazepril HCl (Prodrug) High Water Solubility Hydrolysis Hepatic Esterase (in vivo) Benazepril_HCl->Hydrolysis This compound This compound (Active Drug) Low Aqueous Solubility Solubility_Issue Solubility Challenge in Aqueous Buffers (in vitro) This compound->Solubility_Issue Hydrolysis->this compound

Caption: The relationship between benazepril hydrochloride and this compound, highlighting the resulting solubility challenge.

References

Technical Support Center: Enhancing Benazeprilat Detection Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Benazeprilat. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of this compound detection methods in your experiments.

Comparison of Analytical Methods

The following table summarizes the quantitative data for various methods used in the detection of this compound, providing a clear comparison of their performance characteristics.

MethodAnalyte(s)Sample MatrixLLOQ (ng/mL)Linearity Range (ng/mL)
LC-MS/MS This compoundHuman Plasma11 - 1600[1]
This compoundHuman Plasma55 - 200[2]
This compoundHuman Plasma6.676.67 - 666.67[3]
HPLC-UV This compoundHuman Plasma2020 - 2000[4]
BenazeprilTablet Formulation55 - 35 (µg/mL)[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the analysis of this compound using various analytical techniques.

LC-MS/MS Analysis

Q1: What are the typical LC-MS/MS parameters for sensitive this compound detection?

A1: For high sensitivity, a triple quadrupole mass spectrometer operating in the multiple-reaction monitoring (MRM) mode with electrospray ionization (ESI) is recommended.[1] Key parameters to optimize include the mobile phase composition, often a gradient of acetonitrile and water with 0.1% formic acid, and the ESI source parameters (e.g., ion spray voltage, temperature, and gas flows).[2][3]

Q2: I am observing high background noise and poor sensitivity in my LC-MS/MS analysis. What could be the cause?

A2: High background noise can originate from several sources:

  • Contaminated Solvents or Reagents: Ensure you are using high-purity, LC-MS grade solvents and fresh reagents.

  • Matrix Effects: The sample matrix (e.g., plasma) can suppress or enhance the ionization of this compound. An effective sample preparation method, such as solid-phase extraction (SPE), is crucial to minimize matrix effects.[1]

  • System Contamination: The LC system or the mass spectrometer ion source may be contaminated. Flush the system with an appropriate cleaning solution.

Q3: My recovery of this compound during sample preparation is low. How can I improve it?

A3: Low recovery is often related to the sample extraction procedure. For plasma samples, solid-phase extraction (SPE) is a common and effective method.[1][4] To improve recovery:

  • Optimize SPE Sorbent: Test different SPE sorbents (e.g., C8, C18, or polymeric phases like Oasis HLB) to find the one with the best retention and elution characteristics for this compound.[2][6]

  • Adjust pH: The pH of the sample and the wash/elution solvents can significantly impact the recovery of this compound due to its acidic nature.

  • Elution Solvent: Ensure the elution solvent is strong enough to desorb this compound completely from the SPE cartridge. Methanol or acetonitrile, sometimes with a small amount of acid or base, are commonly used.[7]

HPLC-UV Analysis

Q1: What is a suitable starting point for an HPLC-UV method for this compound?

A1: A reverse-phase HPLC method using a C18 column is a good starting point.[4][8] A mobile phase consisting of a phosphate buffer (pH around 2.5-3.0) and acetonitrile in a gradient or isocratic elution can be used.[4][5] Detection is typically performed at around 210-240 nm.[4][5][8]

Q2: The sensitivity of my HPLC-UV method is insufficient for my samples. How can I enhance it?

A2: To improve the sensitivity of your HPLC-UV method, consider the following strategies:

  • Optimize Wavelength: Ensure you are detecting at the wavelength of maximum absorbance (λmax) for this compound.[9]

  • Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak broadening.

  • Sample Pre-concentration: Use solid-phase extraction (SPE) to concentrate the analyte before injection.[4]

  • Derivatization: Although not commonly reported for this compound, pre- or post-column derivatization can be employed to introduce a chromophore with a higher molar absorptivity, thereby increasing the UV response.[10] This is a more advanced technique and would require significant method development.

Q3: I'm experiencing peak tailing in my chromatograms. What are the common causes and solutions?

A3: Peak tailing in HPLC can be caused by several factors:

  • Secondary Interactions: Silanol groups on the silica-based column packing can interact with the analyte. Using a highly end-capped column or adding a competing base like triethylamine to the mobile phase can mitigate this.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.

  • Mismatched Injection Solvent: The solvent in which the sample is dissolved should be similar in strength to the mobile phase.

  • Column Contamination or Degradation: If the column is old or has been exposed to harsh conditions, its performance may degrade. Flushing or replacing the column may be necessary.

Experimental Protocols

Detailed Protocol for LC-MS/MS Quantification of this compound in Human Plasma

This protocol is a composite based on established methodologies for the sensitive detection of this compound.[1][2][3]

1. Sample Preparation (Solid-Phase Extraction - SPE) [1][7] a. Condition an appropriate SPE cartridge (e.g., Oasis HLB or C8) with 1 mL of methanol followed by 1 mL of water.[2][6] b. To 200 µL of plasma sample, add an internal standard (e.g., a stable isotope-labeled this compound or another ACE inhibitor not present in the sample).[7] c. Acidify the sample with 4 µL of formic acid and vortex. d. Load the pre-treated sample onto the conditioned SPE cartridge. e. Wash the cartridge with 200 µL of 0.1% formic acid in water to remove interferences. f. Elute this compound with two aliquots of 200 µL of methanol. g. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 200 µL of the mobile phase.

2. LC-MS/MS Analysis a. LC System: A high-performance liquid chromatography system. b. Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.9 µm). c. Mobile Phase:

  • A: 0.1% formic acid in water
  • B: 0.1% formic acid in acetonitrile d. Gradient Elution: A suitable gradient to separate this compound from other components. e. Flow Rate: 0.3 mL/min. f. Injection Volume: 10 µL. g. Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. h. MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

Detailed Protocol for HPLC-UV Determination of this compound in Human Plasma

This protocol is based on a validated HPLC-UV method.[4]

1. Sample Preparation (Solid-Phase Extraction - SPE) a. Follow the SPE procedure as described in the LC-MS/MS protocol (steps 1a-1g).

2. HPLC-UV Analysis a. HPLC System: An HPLC system with a UV detector. b. Column: A Hypersil BDS C18 column (e.g., 300 mm x 4.6 mm, 5 µm).[4] c. Mobile Phase:

  • A: 10 mM phosphate buffer (pH 2.6)
  • B: Acetonitrile d. Gradient Elution: A gradient program to ensure adequate separation. e. Flow Rate: 1.0 mL/min. f. Injection Volume: 20 µL. g. UV Detection: 237 nm.[4]

Emerging Detection Technologies

While LC-MS/MS and HPLC-UV are the most established methods, other technologies offer potential for future applications in this compound detection.

Immunoassays (e.g., ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive technique that can be adapted for the detection of small molecules like this compound.[11][12][13] A competitive ELISA format would be the most suitable approach.[12] In this format, free this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of specific antibodies. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Currently, there are no commercially available ELISA kits specifically for the quantitative detection of this compound. The development of such an assay would require the production of a specific monoclonal or polyclonal antibody against this compound.[14][15][16]

Electrochemical Sensors

Electrochemical sensors offer the potential for rapid, low-cost, and portable detection of pharmaceuticals. While there are no specific electrochemical sensors reported for this compound, methods have been developed for other ACE inhibitors like Captopril.[17][18][19] These sensors often utilize modified electrodes to enhance sensitivity and selectivity. The development of a molecularly imprinted polymer (MIP) based sensor, for instance, could provide a highly selective recognition element for this compound.[17][19]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is acidify Acidify add_is->acidify spe Solid-Phase Extraction (SPE) acidify->spe elute Elute spe->elute dry_reconstitute Dry & Reconstitute elute->dry_reconstitute hplc HPLC Separation dry_reconstitute->hplc msms MS/MS Detection hplc->msms uv UV Detection hplc->uv competitive_elisa cluster_well ELISA Plate Well cluster_sample Sample Addition cluster_binding Competitive Binding cluster_signal Signal Generation antibody Antibody analyte This compound (Analyte) bound_antibody Antibody analyte->bound_antibody Competes labeled_analyte Labeled this compound labeled_analyte->bound_antibody Competes bound_analyte Bound Analyte bound_labeled_analyte Bound Labeled Analyte signal Signal bound_labeled_analyte->signal

References

Resolving co-elution of Benazeprilat and its metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of benazeprilat and its related compounds. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges during their experiments, with a particular focus on co-elution issues.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical challenges encountered when analyzing benazepril and its active metabolite, this compound?

A1: The primary challenge is achieving baseline separation between benazepril, its active metabolite this compound, and other potential metabolites or degradation products. Due to their structural similarities, these compounds can co-elute, leading to inaccurate quantification. Other challenges include matrix effects from biological samples (e.g., plasma) and ensuring method sensitivity and reproducibility.

Q2: Which chromatographic techniques are most effective for separating benazepril and this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for the simultaneous determination of benazepril and this compound.[1] Gas chromatography-mass spectrometry (GC-MS) has also been used, but it often requires a more complex sample preparation involving derivatization.[2][3]

Q3: What are the key parameters to optimize in an HPLC method to resolve co-elution?

A3: To resolve co-elution, focus on optimizing the following:

  • Stationary Phase: C18 columns are widely used and have shown good separation performance.[1][4][5]

  • Mobile Phase Composition: A combination of an organic solvent (typically acetonitrile) and an aqueous buffer (e.g., phosphate buffer or water with a modifier like formic acid) is common.[1][4][5] Adjusting the pH of the aqueous phase can significantly impact the retention and selectivity of the acidic and basic analytes.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve a good separation of benazepril and this compound within a reasonable run time.[1][4]

  • Flow Rate: Optimizing the flow rate can improve peak resolution. A lower flow rate generally leads to better separation but longer analysis times.

  • Column Temperature: Controlling the column temperature can influence retention times and peak shapes.

Troubleshooting Guide

Problem: Poor resolution between this compound and its metabolites.

This is a common issue that can be addressed by systematically evaluating and adjusting your chromatographic conditions.

Logical Troubleshooting Workflow

Troubleshooting Co-elution cluster_solutions Potential Solutions start Start: Co-elution Observed check_column 1. Verify Column Performance - Is the column old or contaminated? - Is it the correct stationary phase? start->check_column optimize_mobile_phase 2. Optimize Mobile Phase - Adjust organic solvent percentage. - Modify aqueous phase pH. check_column->optimize_mobile_phase Column OK sol1 Replace Column check_column->sol1 Issue Found adjust_gradient 3. Modify Gradient Program - Steeper or shallower gradient? - Adjust initial/final conditions. optimize_mobile_phase->adjust_gradient No Improvement sol2 Fine-tune pH optimize_mobile_phase->sol2 pH sensitive evaluate_flow_temp 4. Adjust Flow Rate & Temperature - Lower flow rate for better resolution. - Optimize temperature for peak shape. adjust_gradient->evaluate_flow_temp No Improvement sol3 Optimize Gradient Slope adjust_gradient->sol3 Gradient critical resolution_achieved Resolution Achieved evaluate_flow_temp->resolution_achieved Improvement Seen sol4 Systematic Adjustment evaluate_flow_temp->sol4 Minor adjustments needed

Caption: A flowchart for troubleshooting co-elution issues.

Experimental Protocols

Below are detailed methodologies from published studies that have successfully separated benazepril and this compound.

Method 1: HPLC-UV

This method was developed for the simultaneous determination of benazepril and this compound in human plasma.[1]

ParameterSpecification
Stationary Phase Hypersil BDS C18 column (300 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of phosphate buffer (pH 2.6; 10mM) and acetonitrile
Detection UV at 237 nm
Sample Preparation Solid-phase extraction (SPE)

Experimental Workflow for HPLC-UV Analysis

HPLC_UV_Workflow start Start: Plasma Sample spe 1. Solid-Phase Extraction (SPE) - Condition cartridge - Load sample - Wash - Elute start->spe hplc 2. HPLC Analysis - Inject extract onto C18 column - Run gradient elution spe->hplc uv 3. UV Detection - Monitor at 237 nm hplc->uv quant 4. Quantification - Integrate peak areas - Calculate concentrations uv->quant end End: Results quant->end

Caption: Workflow for benazepril and this compound analysis by HPLC-UV.

Method 2: LC-MS/MS

This liquid chromatography-tandem mass spectrometry method is suitable for the simultaneous determination of amlodipine, benazepril, and this compound in human plasma.[5]

ParameterSpecification
Stationary Phase C18 Sunfire column
Mobile Phase Isocratic mixture of water with 0.1% formic acid and acetonitrile (30:70, v/v)
Flow Rate 0.8 mL/min
Detection Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode
Sample Preparation Protein precipitation with acetonitrile

Quantitative Data Summary

The following tables summarize key quantitative data from the cited analytical methods.

Table 1: Retention Times from HPLC-UV Method[1]

CompoundRetention Time (min)
Benazepril~6.2
This compound~15.4
Riluzole (Internal Standard)~16.2

Table 2: Mass Spectrometric Detection Parameters[4]

Compoundm/z
Benazepril425.5
This compound397.5
Rutaecarpine (Internal Standard)288.3

By following these guidelines and utilizing the provided experimental details, researchers can effectively troubleshoot and resolve the co-elution of this compound and its metabolites, leading to more accurate and reliable analytical results.

References

Strategies to prevent Benazeprilat degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for benazeprilat analysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals ensure the stability and accurate quantification of this compound during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is the active metabolite of the prodrug benazepril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[1] Accurate measurement of this compound in biological samples is crucial for pharmacokinetic and bioavailability studies. This compound, like other ACE inhibitors containing a dicarboxylate structure, is susceptible to degradation, primarily through hydrolysis and intramolecular cyclization, which can lead to inaccurate quantification if samples are not handled and processed correctly. The main factors influencing its stability are pH and temperature.[2]

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways for this compound are:

  • Hydrolysis: Benazepril is the prodrug which is hydrolyzed in vivo to the active this compound. While this is a formation pathway for this compound, the stability of this compound itself can be affected by pH-dependent hydrolysis of its functional groups.

  • Intramolecular Cyclization (Lactamization): Like other ACE inhibitors, this compound can undergo intramolecular cyclization to form a diketopiperazine or a related lactam structure. This process is influenced by pH and temperature and results in a loss of the active compound.[2]

Q3: What are the ideal storage conditions for plasma/serum samples containing this compound?

A3: For long-term storage, plasma and serum samples should be kept frozen at -20°C or -80°C. One study has shown that this compound in plasma is stable for at least 60 days when stored between -20°C and -25°C.[3] To minimize degradation, it is also crucial to limit the number of freeze-thaw cycles.

Q4: How many freeze-thaw cycles can my plasma samples undergo before this compound degrades?

A4: this compound in plasma has been shown to be stable for at least two freeze-thaw cycles when frozen at -20°C to -25°C.[3] It is best practice to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated, to avoid repeated thawing and refreezing of the entire sample.

Q5: What anticoagulant should I use when collecting blood samples for this compound analysis?

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery of this compound Degradation during sample collection and handling: Samples left at room temperature for an extended period.Process blood samples as quickly as possible after collection. Centrifuge to separate plasma and freeze at -20°C or below immediately.
Degradation during sample preparation: High pH or temperature during extraction.Maintain a cool environment (e.g., use an ice bath) during sample preparation. If possible, adjust the sample pH to a neutral or slightly acidic range (around pH 7) before extraction.[4]
Inefficient extraction: The chosen solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is not optimal.Optimize the extraction method. For SPE, ensure the correct sorbent type is used and that conditioning, loading, washing, and elution steps are appropriate for this compound. For LLE, experiment with different organic solvents and pH adjustments to improve partitioning.
High Variability in Results Inconsistent sample handling: Variation in time between collection and freezing, or different storage temperatures.Standardize the sample handling and storage protocol for all samples. Ensure all samples are treated identically.
Multiple freeze-thaw cycles: Repeatedly freezing and thawing samples can lead to degradation.Aliquot samples into smaller volumes after the first thaw to avoid multiple freeze-thaw cycles for the entire sample.[3]
Appearance of Unexpected Peaks in Chromatogram Formation of degradation products: A peak corresponding to the lactam degradation product or other degradants may appear.Review the sample handling and preparation procedure for potential causes of degradation (e.g., prolonged exposure to high pH or temperature). The lactam formation involves the loss of a water molecule (18 Da). Look for a peak with a corresponding mass-to-charge ratio (m/z) in your mass spectrometry data. For this compound (m/z 397.5), the lactam product would have an m/z around 379.5.[5]
Co-elution of benazepril: If the analysis is for this compound, incomplete conversion of the prodrug benazepril or in-source fragmentation in the mass spectrometer could be a factor.Optimize the chromatographic method to ensure baseline separation of benazepril and this compound.

Quantitative Data on this compound Stability

The following table summarizes stability data for this compound in human plasma from a validated LC-MS/MS method.

Condition Duration Temperature Analyte Concentration Stability (% of Initial) Reference
Freeze-Thaw Stability2 cycles-20°C to -25°CStable (within acceptable limits of precision and accuracy)[3]
Long-Term Stability60 days-20°C to -25°CStable (within acceptable limits of precision and accuracy)[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of lercanidipine, benazepril, and this compound in plasma.[3]

Materials:

  • Human plasma samples

  • Internal standard (IS) solution (e.g., Gliclazide)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Diamond C18)

  • Methanol

  • Acetonitrile

  • 0.1% Acetic Acid in water

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw plasma samples on ice.

  • To 500 µL of plasma, add the internal standard solution.

  • Vortex mix for 30 seconds.

  • Condition the SPE cartridge: Add 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Load the sample: Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge: Wash with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elute the analytes: Elute this compound and the IS with 1 mL of acetonitrile.

  • Dry down: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the residue in 100 µL of the mobile phase (e.g., 0.1% acetic acid-acetonitrile, 50:50, v/v).[3]

  • Vortex mix and inject into the LC-MS/MS system.

Protocol 2: Protein Precipitation for this compound Extraction from Human Plasma

This is a general protein precipitation protocol that can be adapted for this compound analysis.

Materials:

  • Human plasma samples

  • Internal standard (IS) solution

  • Acetonitrile (ice-cold)

  • Centrifuge (refrigerated if possible)

Procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen if concentration is needed, or directly inject a portion of the supernatant into the LC-MS/MS system. If evaporating, reconstitute in mobile phase.

Visualizations

cluster_degradation This compound Degradation Pathways This compound This compound (Active Form) Lactam Lactam Product (Inactive) This compound->Lactam Intramolecular Cyclization (pH, Temp dependent) Hydrolysis_Products Hydrolysis Products This compound->Hydrolysis_Products Hydrolysis (pH, Temp dependent)

Caption: Primary degradation pathways of this compound.

cluster_workflow Sample Preparation Workflow for this compound Analysis Start Blood Sample Collection (Heparin/EDTA tube) Centrifuge Centrifugation (to separate plasma) Start->Centrifuge Freeze Immediate Freezing (-20°C or -80°C) Centrifuge->Freeze Storage Thaw Thaw on Ice Freeze->Thaw Spike Spike with Internal Standard Thaw->Spike Extract Extraction (SPE or Protein Precipitation) Spike->Extract Analyze LC-MS/MS Analysis Extract->Analyze

Caption: Recommended workflow for this compound sample preparation.

References

Validation & Comparative

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Benazeprilat

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of Benazeprilat, the active metabolite of Benazepril. The information presented is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient analytical procedures for this angiotensin-converting enzyme (ACE) inhibitor.

This compound is the pharmacologically active metabolite of Benazepril, an antihypertensive drug. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic, bioequivalence, and quality control studies. Both HPLC and UPLC are powerful chromatographic techniques widely employed for this purpose. This guide outlines the key performance differences and provides detailed experimental protocols to aid in method selection and implementation.

Quantitative Performance Comparison

The choice between HPLC and UPLC often depends on the specific requirements of the analysis, such as sample throughput, sensitivity, and resolution. The following tables summarize the typical performance characteristics of each method for this compound analysis, based on published data.

Performance Parameter Typical HPLC Method Typical UPLC Method Key Advantages of UPLC
Retention Time ~9-17 min~3-6 minFaster analysis, higher throughput
Linearity Range 0.1-100 µg/mL4-20 µg/mLComparable linearity
Accuracy (% Recovery) 99.2-100.53%[1]99.09-100.69%[2]Comparable accuracy
Precision (%RSD) < 2.0%< 2.0%[3]Comparable precision
Limit of Detection (LOD) ~0.065 µg/mL~0.08 µg/mL[2][3]Comparable or slightly better sensitivity
Limit of Quantification (LOQ) ~0.1 µg/mLNot explicitly foundComparable or slightly better sensitivity

Experimental Protocols

Detailed methodologies for representative HPLC and UPLC methods are provided below. These protocols are based on established methods and can be adapted for specific analytical needs.

High-Performance Liquid Chromatography (HPLC) Method

A common approach for the analysis of this compound involves a reversed-phase HPLC method.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][4][5]

  • Mobile Phase : A mixture of phosphate buffer and acetonitrile (e.g., 65:35 v/v), with the pH adjusted to 7.0.[1] Alternatively, a mixture of water and methanol (55:45, v/v) can be used.

  • Flow Rate : 1.0 mL/min.[5]

  • Detection : UV detection at 233-242 nm.[5]

  • Injection Volume : 20 µL.

  • Temperature : Ambient.

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC methods offer significant advantages in terms of speed and resolution due to the use of smaller particle size columns and higher operating pressures.

  • Instrumentation : A UPLC system with a photodiode array or UV detector.

  • Column : UPLC C18 column (e.g., with sub-2 µm particle size).

  • Mobile Phase : A mixture of 0.1% Triethylamine phosphate and Methanol (25:75 v/v).[2]

  • Flow Rate : 1.0 mL/min.[2]

  • Detection : UV detection at 236 nm.[2]

  • Injection Volume : 20 µL.[2]

  • Temperature : Ambient.

Logical Workflow for Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of HPLC and UPLC methods for this compound analysis. This process ensures that the chosen method is fit for its intended purpose and that the results are reliable and reproducible.

CrossValidationWorkflow cluster_planning Planning & Development cluster_validation Method Validation (ICH Guidelines) cluster_comparison Cross-Validation & Comparison cluster_decision Decision & Implementation DefineRequirements Define Analytical Requirements (e.g., Sensitivity, Throughput) DevelopHPLC Develop/Optimize HPLC Method DefineRequirements->DevelopHPLC DevelopUPLC Develop/Optimize UPLC Method DefineRequirements->DevelopUPLC ValidateHPLC Validate HPLC Method (Linearity, Accuracy, Precision) DevelopHPLC->ValidateHPLC ValidateUPLC Validate UPLC Method (Linearity, Accuracy, Precision) DevelopUPLC->ValidateUPLC AnalyzeSamples Analyze Same Set of Samples (Spiked & Real) ValidateHPLC->AnalyzeSamples ValidateUPLC->AnalyzeSamples CompareData Compare Performance Data (Retention Time, Resolution, etc.) AnalyzeSamples->CompareData StatisticalAnalysis Statistical Analysis (e.g., t-test, F-test) CompareData->StatisticalAnalysis SelectMethod Select Optimal Method StatisticalAnalysis->SelectMethod ImplementMethod Implement for Routine Analysis SelectMethod->ImplementMethod

Caption: Workflow for HPLC and UPLC method cross-validation.

Conclusion

Both HPLC and UPLC are suitable techniques for the quantitative analysis of this compound. The primary advantage of UPLC lies in its significantly shorter run times, leading to higher sample throughput, which can be a critical factor in high-volume laboratory settings. While both methods demonstrate comparable linearity, accuracy, and precision, the choice between them will ultimately be guided by the specific analytical requirements, available instrumentation, and the need for rapid analysis. For routine quality control and research applications, a validated UPLC method can offer substantial improvements in efficiency without compromising data quality.

References

A Comparative Analysis of Benazeprilat and Enalaprilat in Angiotensin-Converting Enzyme (ACE) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative study of two potent angiotensin-converting enzyme (ACE) inhibitors, Benazeprilat and Enalaprilat. Both are the active metabolites of their respective prodrugs, benazepril and enalapril, and are central to the management of hypertension and heart failure. This document, intended for researchers, scientists, and drug development professionals, delves into their comparative efficacy, supported by experimental data, detailed protocols, and mechanistic diagrams.

Mechanism of Action: Inhibition of the Renin-Angiotensin System

This compound and Enalaprilat exert their therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin System (RAS).[1][2] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2] Angiotensin II elevates blood pressure by causing vasoconstriction and stimulating the adrenal cortex to secrete aldosterone, which promotes sodium and water retention.[2][3]

By competitively inhibiting ACE, both this compound and Enalaprilat decrease the production of angiotensin II.[1][2] This leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[1] The inhibition of ACE also leads to an accumulation of bradykinin, a potent vasodilator, which further contributes to the blood pressure-lowering effect.[2]

Below is a diagram illustrating the Renin-Angiotensin System and the point of inhibition by this compound and Enalaprilat.

cluster_RAS Renin-Angiotensin System (RAS) cluster_Inhibition Mechanism of ACE Inhibition Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Blood_Pressure Increased Blood Pressure Aldosterone->Blood_Pressure Vasoconstriction->Blood_Pressure Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) This compound This compound This compound->ACE Inhibition Enalaprilat Enalaprilat Enalaprilat->ACE cluster_Workflow Experimental Workflow: In Vitro ACE Inhibition Assay Start Start Reagent_Prep Prepare Reagents: - ACE Solution - Substrate (e.g., HHL) - Inhibitors (this compound, Enalaprilat) - Buffer Start->Reagent_Prep Assay_Setup Assay Setup in 96-well plate: Add ACE and varying concentrations of inhibitor Reagent_Prep->Assay_Setup Pre_incubation Pre-incubate at 37°C Assay_Setup->Pre_incubation Reaction_Start Add Substrate to initiate reaction Pre_incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop reaction (e.g., with HCl) Incubation->Reaction_Stop Quantification Quantify product (e.g., Hippuric Acid) using spectrophotometry or HPLC Reaction_Stop->Quantification Data_Analysis Calculate % Inhibition and determine IC50/Ki values Quantification->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Bioanalytical Method Validation of Benazeprilat in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of benazeprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor benazepril, in biological matrices. The validation parameters discussed adhere to the principles outlined in the U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation, including the internationally harmonized M10 Bioanalytical Method Validation and Study Sample Analysis guidance. This document is intended to assist researchers and drug development professionals in selecting and implementing robust and reliable bioanalytical methods for pharmacokinetic and bioequivalence studies.

Introduction to this compound and Bioanalytical Method Validation

Benazepril is a prodrug that is rapidly converted in the body to its active metabolite, this compound. This compound inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure. Accurate and precise quantification of this compound in biological samples, such as plasma, is crucial for assessing the pharmacokinetics, bioavailability, and bioequivalence of benazepril formulations.

The FDA provides comprehensive guidelines for the validation of bioanalytical methods to ensure the reliability and integrity of the data generated. These guidelines outline a set of validation parameters that must be evaluated, including selectivity, accuracy, precision, recovery, calibration curve performance, sensitivity, reproducibility, and stability.

The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE) within the RAAS. Understanding this pathway is fundamental to comprehending the drug's mechanism of action.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Cortex) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased Blood Pressure Aldosterone->Increased_BP Na+ & H2O Retention Vasoconstriction->Increased_BP Renin Renin (from Kidney) ACE ACE This compound This compound This compound->ACE Inhibition

Figure 1: Mechanism of action of this compound in the RAAS pathway.

Comparison of Bioanalytical Methods for this compound

The most predominantly employed techniques for the quantification of this compound in biological matrices are High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and HPLC with ultraviolet (UV) detection.

Performance Comparison

The following table summarizes the key performance characteristics of LC-MS/MS and HPLC-UV methods for the determination of this compound, based on published literature.

Validation ParameterLC-MS/MSHPLC-UVAlternative Methods (HPTLC, UV Spectrophotometry)
Linearity Range 1 - 1600 ng/mL[1]20 - 2000 ng/mL[2]Generally higher and may not be suitable for in-vivo concentrations.
Lower Limit of Quantification (LLOQ) 1 ng/mL[1]20 ng/mL[2]Typically in the µg/mL range, lacking the sensitivity for pharmacokinetic studies.
Accuracy (% Bias) Within ±15%Within ±15%Variable, may be less accurate in complex biological matrices.
Precision (%RSD) <15%<15%Generally higher %RSD compared to chromatographic methods.
Selectivity/Specificity High (based on mass-to-charge ratio)Moderate (risk of interference from co-eluting compounds)Low (high potential for interference from endogenous matrix components).
Recovery Generally >70%Variable, dependent on extraction method.Highly variable and often lower than chromatographic methods.
Matrix Effect Can be significant, requires careful evaluation and mitigation.Generally less susceptible than ESI-MS.Significant interference is common.
Analysis Time Rapid (typically 2-5 minutes per sample)Longer (typically 10-20 minutes per sample)Varies, but often faster than HPLC for single samples.
Methodology Overview

1. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

LC-MS/MS is widely regarded as the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.

  • Principle: This technique combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. The analyte is first separated from other components in the sample by HPLC and then ionized and fragmented in the mass spectrometer. Specific fragment ions are monitored for quantification, providing a high degree of certainty in the identification and measurement of the analyte.

  • Advantages:

    • High Sensitivity: Achieves low limits of quantification, essential for detecting low concentrations of this compound in plasma.

    • High Selectivity: The use of multiple reaction monitoring (MRM) minimizes interference from endogenous matrix components.

    • Fast Analysis Time: Enables high-throughput analysis of large numbers of samples.

  • Disadvantages:

    • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and precision.

    • High Cost: The instrumentation is expensive to purchase and maintain.

    • Specialized Expertise: Requires highly trained personnel for operation and data interpretation.

2. HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection)

HPLC-UV is a more traditional and widely accessible technique for the quantification of drugs in biological fluids.

  • Principle: This method separates this compound from other compounds in the sample using an HPLC column. The separated analyte then passes through a UV detector, which measures its absorbance at a specific wavelength. The amount of light absorbed is proportional to the concentration of the analyte in the sample.

  • Advantages:

    • Lower Cost: Instrumentation is more affordable and widely available compared to LC-MS/MS.

    • Robustness: Generally considered a robust and reliable technique.

    • Less Susceptible to Matrix Effects: Compared to electrospray ionization mass spectrometry.

  • Disadvantages:

    • Lower Sensitivity: The LLOQ is typically higher than that of LC-MS/MS, which may be a limitation for studies with low drug concentrations.

    • Lower Selectivity: There is a higher risk of interference from endogenous compounds that absorb at the same wavelength and have similar retention times. This can compromise the accuracy of the results.

3. Alternative Methods

Other analytical techniques have been reported for the determination of benazepril, primarily in pharmaceutical formulations. Their application to this compound in biological matrices is less common due to significant limitations.

  • High-Performance Thin-Layer Chromatography (HPTLC): This method involves spotting the sample on a TLC plate, developing the plate with a mobile phase to separate the components, and then quantifying the analyte spot using a densitometer. While it can be a cost-effective and high-throughput method, it generally lacks the sensitivity and selectivity required for bioanalytical applications in complex matrices like plasma.

  • UV Spectrophotometry: This is a simple and rapid method that measures the absorbance of a solution containing the analyte. However, it is highly non-selective and prone to interference from other substances in the biological matrix that absorb at the same wavelength. Therefore, it is generally not suitable for the direct quantification of this compound in plasma without extensive sample cleanup and validation.

Experimental Protocols

The following are generalized experimental protocols for the validation of a bioanalytical method for this compound using LC-MS/MS and HPLC-UV. These should be adapted and optimized for specific laboratory conditions and instrumentation.

Bioanalytical Method Validation Workflow

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation (as per FDA Guidelines) Plasma_Sample Plasma Sample Collection Spiking Spiking with this compound & IS Plasma_Sample->Spiking Extraction Extraction (LLE, SPE, or PPT) Spiking->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Injection Injection into HPLC/UPLC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS/MS or UV) Separation->Detection Selectivity Selectivity Detection->Selectivity Accuracy_Precision Accuracy & Precision Detection->Accuracy_Precision Calibration_Curve Calibration Curve Detection->Calibration_Curve LLOQ LLOQ Detection->LLOQ Stability Stability Detection->Stability Recovery_Matrix Recovery & Matrix Effect Detection->Recovery_Matrix

Figure 2: General workflow for bioanalytical method validation.

Detailed Protocol: LC-MS/MS Method
  • Preparation of Stock and Working Solutions:

    • Prepare a primary stock solution of this compound and an internal standard (IS), such as a stable isotope-labeled analog, in a suitable organic solvent (e.g., methanol).

    • Prepare a series of working standard solutions by serially diluting the stock solution to create calibration standards and quality control (QC) samples.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 200 µL of plasma, add 25 µL of the IS working solution.

    • Vortex mix for 30 seconds.

    • Condition an SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte and IS with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the IS.

  • Method Validation:

    • Perform a full validation according to FDA guidelines, assessing selectivity, linearity, accuracy, precision, LLOQ, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).

Detailed Protocol: HPLC-UV Method
  • Preparation of Stock and Working Solutions:

    • Prepare stock and working solutions of this compound and an appropriate internal standard (a compound with similar chromatographic properties) as described for the LC-MS/MS method.

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 500 µL of plasma, add 50 µL of the IS working solution.

    • Add an extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

    • Vortex for 5-10 minutes.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • UV Detection: At the wavelength of maximum absorbance for this compound (typically around 210-240 nm).

  • Method Validation:

    • Conduct a full validation as per FDA guidelines, with a particular focus on assessing selectivity to ensure no interference from endogenous plasma components.

Conclusion and Recommendations

The choice of bioanalytical method for the quantification of this compound depends on the specific requirements of the study.

  • LC-MS/MS is the recommended method for regulated bioanalytical studies, such as pharmacokinetic and bioequivalence trials submitted to regulatory agencies. Its superior sensitivity, selectivity, and speed ensure the generation of high-quality, reliable data that meets stringent regulatory expectations.

  • HPLC-UV can be a viable alternative for research and discovery-phase studies where the expected concentrations of this compound are within the method's linear range and when access to LC-MS/MS is limited. However, careful validation of selectivity is paramount to avoid erroneous results due to interferences.

  • Alternative methods like HPTLC and UV spectrophotometry are generally not suitable for the quantification of this compound in biological matrices due to their inherent lack of sensitivity and selectivity.

Ultimately, a thoroughly validated bioanalytical method, regardless of the platform, is essential for producing dependable data that can support critical decisions in the drug development process.

References

A Comparative Overview of Benazeprilat Pharmacokinetics Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of benazeprilat's pharmacokinetic profile in dogs, cats, horses, and humans, supported by experimental data.

Benazepril, a prodrug angiotensin-converting enzyme (ACE) inhibitor, is extensively used in both human and veterinary medicine for the management of hypertension and heart failure. Its therapeutic efficacy is primarily attributed to its active metabolite, this compound, which is formed through hepatic metabolism. Understanding the comparative pharmacokinetics of this compound across different species is crucial for dose optimization, predicting efficacy, and ensuring safety in preclinical and clinical drug development. This guide provides a comprehensive comparison of key pharmacokinetic parameters of this compound in dogs, cats, horses, and humans, supported by a summary of experimental methodologies.

Quantitative Pharmacokinetic Parameters of this compound

The following table summarizes the key pharmacokinetic parameters of this compound observed in various species following oral administration of benazepril hydrochloride. These parameters provide a quantitative basis for comparing the absorption, distribution, metabolism, and excretion of the active metabolite.

ParameterDogCatHorseHuman (Normal Renal Function)
Dose (oral benazepril HCl) ~0.5 mg/kg[1]0.46 mg/kg[2]0.5 - 1.0 mg/kg[3]5 - 10 mg (single dose)[4][5]
Tmax (h) 1.25 - 2[1][6]~1.0 - 2.0[2][7]Not explicitly stated1.5 - 2.4[4]
Cmax (ng/mL) ~40.9 (at 0.23 mg/kg)~198.7 (at 0.46 mg/kg)[2]Not explicitly statedNot explicitly stated
AUC (ng·h/mL) ~320.5 (at 0.23 mg/kg)[2]~969.4 (at 0.46 mg/kg)[2]Not explicitly statedSignificantly greater in patients with impaired renal function[4][8]
Half-life (t1/2) (h) Biphasic: 1.1-1.7 (rapid), 11.7-19.0 (terminal)[1]. Another study reports ~3.5[8][9].Biphasic: 2.4 (rapid), 27.7 (terminal)[7]. Another study reports 13.9[2].Not explicitly statedBiphasic: 2.7 (initial), 22.3 (terminal)[5]. Effective accumulation half-life of 10-11 hours[10].
Bioavailability of this compound Incomplete (~13% in dogs)[2]Incomplete (<30% in cats)[2]3-4%[3]Not explicitly stated
Protein Binding Extensively bound (85-90%)[2]Extensively bound (85-90%)[2]Not explicitly statedHighly protein-bound (~95%)[10]
Route of Excretion 54% biliary, 46% urinary[2]85% biliary, 15% urinary[2]Not explicitly statedPredominantly renal excretion[10]

Experimental Protocols

The pharmacokinetic data presented above were derived from studies employing rigorous experimental designs. A general overview of the methodologies is provided below.

Animal Studies (Dogs, Cats, Horses):

  • Subjects: Healthy adult animals of the respective species were typically used. For instance, studies in dogs often utilized Beagle dogs[1].

  • Administration: Benazepril hydrochloride was administered orally, often as a single dose or in repeated daily doses for a specified period (e.g., 14 consecutive days)[1]. In some studies, intravenous administration of this compound was also performed for comparison and to determine absolute bioavailability[6].

  • Sample Collection: Blood samples were collected at various time points post-administration to capture the full pharmacokinetic profile. Plasma was separated for the analysis of benazepril and this compound concentrations.

  • Analytical Methods: The concentrations of benazepril and this compound in plasma were quantified using validated analytical methods. Commonly employed techniques include:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This method was used for the measurement of benazepril and this compound in canine plasma[1].

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method was used for the analysis of benazepril and this compound in equine serum[3].

Human Studies:

  • Subjects: Studies were conducted in healthy volunteers as well as in hypertensive patients with normal or impaired renal function[4][5][8].

  • Administration: Benazepril hydrochloride was administered orally as single or repeated doses[4][5].

  • Sample Collection: Blood and urine samples were collected at predetermined time intervals to determine the plasma concentrations and urinary excretion of benazepril and this compound.

  • Analytical Methods: Similar to animal studies, highly sensitive analytical methods were employed for drug quantification in biological matrices. These include:

    • High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometric (MS) detection: These methods are widely used for the simultaneous determination of benazepril and this compound in human plasma[11][12].

Visualizing the Metabolic Pathway and Experimental Workflow

To visually represent the core processes involved, the following diagrams have been generated using Graphviz.

metabolic_pathway Benazepril Benazepril (Prodrug) Liver Hepatic Metabolism Benazepril->Liver Hydrolysis This compound This compound (Active Metabolite) Liver->this compound ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibition Therapeutic_Effect Therapeutic Effect (e.g., Vasodilation) ACE->Therapeutic_Effect

Caption: Metabolic activation of benazepril to its active form, this compound.

experimental_workflow cluster_study_design Study Design cluster_sample_processing Sample Processing & Analysis cluster_data_analysis Data Analysis Subject_Selection Subject Selection (Species, Health Status) Dose_Administration Drug Administration (Oral Benazepril HCl) Subject_Selection->Dose_Administration Blood_Sampling Serial Blood Sampling Dose_Administration->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Analytical_Method Quantification (e.g., LC-MS/MS) Plasma_Separation->Analytical_Method PK_Modeling Pharmacokinetic Modeling Analytical_Method->PK_Modeling Parameter_Calculation Parameter Calculation (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calculation

Caption: General experimental workflow for pharmacokinetic studies of this compound.

References

Inter-laboratory Comparison of Benazeprilat Quantification Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of benazeprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor benazepril, is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a comparative overview of various analytical methods for this compound quantification, supported by experimental data from published studies.

Benazepril is prescribed for treating hypertension and heart failure.[1][2][3] It is metabolized in the liver to its more potent, active form, this compound.[3] The concentration of this compound in biological matrices, such as plasma, is a key indicator of the drug's efficacy and safety. Therefore, robust and reliable analytical methods are essential. This guide explores High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Ultraviolet (UV) Spectrophotometry.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the performance characteristics of different methods, providing a basis for comparison.

Table 1: Performance Characteristics of LC-MS/MS Methods for this compound Quantification in Plasma

ParameterMethod 1[4]Method 2[5]Method 3[6]
Linearity Range (ng/mL) 1 - 16000.2 - 15006.67 - 666.67
Lower Limit of Quantification (LLOQ) (ng/mL) 10.26.67
Precision (RSD%) < 15Within acceptable limits-
Accuracy SatisfactoryWithin acceptable limits-
Internal Standard GliclazideAmlodipine-d4 and UbenimexRutaecarpine

Table 2: Performance Characteristics of HPLC-UV Methods for this compound Quantification in Plasma

ParameterMethod 1[7]
Linearity Range (ng/mL) 20 - 2000
Lower Limit of Quantification (LLOQ) (ng/mL) 20
Limit of Detection (LOD) (ng/mL) 10
Intra-day Precision (RSD%) 2.2 - 8.5
Inter-day Precision (RSD%) 2.2 - 8.5
Accuracy (Mean Absolute Percentage Error) -6.0 to 3.2%
Internal Standard Riluzole

Table 3: Performance Characteristics of UV Spectrophotometric Methods for Benazepril Hydrochloride

ParameterMethod 1[8]
Linearity Range (µg/mL) 2 - 22
Wavelength (λmax) 237 nm
Correlation Coefficient (r²) 0.961
Solvent Methanol

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline the key experimental protocols for the quantification of this compound.

LC-MS/MS Method for Simultaneous Determination of Lercanidipine, Benazepril, and this compound in Plasma[4]
  • Instrumentation: Agilent 6410 LC-MS/MS system.

  • Ionization Mode: Electrospray Ionization (ESI) in multiple-reaction monitoring (MRM) mode.

  • Sample Preparation: Solid-phase extraction (SPE) of plasma samples.

  • Chromatographic Separation:

    • Column: Diamond C18 (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: 0.1% acetic acid-acetonitrile (50:50, v/v).

    • Flow Rate: Gradient flow from 0.6 mL/min to 1 mL/min.

  • Internal Standard: Gliclazide.

LC-HESI/MS/MS Method for Simultaneous Determination of Amlodipine, Benazepril, and this compound in Human Plasma[5]
  • Instrumentation: Liquid chromatography with heated electrospray ionization tandem mass spectrometry (LC-HESI/MS/MS).

  • Ionization Mode: Heated Electrospray Ionization (HESI) in positive mode with selected reaction monitoring (SRM).

  • Sample Preparation: Simple protein precipitation from plasma.

  • Chromatographic Separation:

    • Column: C18 (100 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol-acetonitrile-5 mmol/L ammonium acetate-formic acid (30:30:40:0.1).

    • Flow Rate: 0.6 mL/min.

  • Internal Standards: Amlodipine-d4 and Ubenimex.

HPLC-UV Method for Simultaneous Quantitation of Benazepril and this compound in Human Plasma[7]
  • Instrumentation: High-Performance Liquid Chromatography with Ultraviolet (UV) detector.

  • Sample Preparation: Solid-phase extraction (SPE) of plasma samples.

  • Chromatographic Separation:

    • Column: Hypersil BDS C18 (300 mm x 4.6mm, 5 µm).

    • Mobile Phase: Gradient mixture of phosphate buffer (pH 2.6; 10mM) and acetonitrile.

    • Detection Wavelength: 237 nm.

  • Internal Standard: Riluzole.

UV Spectrophotometric Method for Benazepril Hydrochloride[8]
  • Instrumentation: UV Spectrophotometer.

  • Solvent: Methanol.

  • Procedure: A standard stock solution of Benazepril Hydrochloride is prepared and scanned from 200-400 nm to determine the maximum absorption wavelength (λmax), which was found to be 237 nm.[8] The calibration curve is then plotted over a concentration range of 2-22 µg/mL.[8]

Method Comparison Workflow

The following diagram illustrates a typical workflow for an inter-laboratory comparison of analytical methods for this compound quantification.

Inter-laboratory Comparison Workflow Inter-laboratory Comparison Workflow for this compound Quantification A Define Study Objectives (e.g., method validation, proficiency testing) B Select Participating Laboratories A->B C Develop Standardized Protocol (sample prep, instrument settings) B->C D Prepare & Distribute Homogeneous Samples C->D E Laboratory Analysis (LC-MS/MS, HPLC-UV, etc.) D->E F Data Submission to Coordinating Body E->F G Statistical Analysis (e.g., z-scores, precision, bias) F->G H Performance Evaluation & Reporting G->H I Corrective Actions & Method Improvement H->I I->C Feedback Loop

Caption: Workflow for an inter-laboratory comparison study.

Conclusion

The choice of an analytical method for this compound quantification is a critical decision in drug development and clinical research. LC-MS/MS methods generally offer the highest sensitivity and selectivity, making them suitable for applications requiring low detection limits, such as pharmacokinetic studies in plasma.[4][5] HPLC-UV methods provide a balance between performance and cost-effectiveness and are well-suited for routine analysis.[7] UV spectrophotometric methods are simpler and more accessible but are typically used for the analysis of bulk drug substances and pharmaceutical formulations rather than for complex biological matrices due to lower sensitivity and potential for interference.[8]

This guide provides a foundation for comparing these methods. Researchers should consider the specific requirements of their study, including the sample matrix, required sensitivity, and available resources, when selecting the most appropriate method for this compound quantification. Further validation and inter-laboratory comparison studies are encouraged to ensure the accuracy and reliability of results across different laboratories.

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Benazeprilat and its related compounds. It is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of this pharmaceutical agent. The information presented is based on published experimental data and aims to assist in the selection and implementation of suitable analytical methodologies.

Benazepril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It is a prodrug that is hydrolyzed in the body to its active metabolite, this compound. The manufacturing process and storage of Benazepril can lead to the formation of related compounds and impurities that need to be monitored to ensure the safety and efficacy of the drug product.[1] This guide focuses on the validation of analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the accurate determination of this compound and its related substances.

Comparison of Validated Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the matrix (bulk drug, pharmaceutical dosage form, or biological fluid), the specific compounds to be analyzed, and the required sensitivity and selectivity. The following tables summarize the performance characteristics of different validated methods for the analysis of this compound and its related compounds.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the analysis of Benazepril and its impurities in bulk drug substances and pharmaceutical formulations.

Table 1: Comparison of HPLC Method Parameters for Benazepril Related Compounds

ParameterMethod 1Method 2
Column Symmetry Shield C18 (250 mm x 4.6 mm, 5 µm)[2]Sunfire C18 (250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase 0.02M Tetrabutylammonium hydroxide + 0.05% v/v acetic acid: methanol (50:50 v/v)[2]Water: Methanol (55:45, v/v), pH 7[3]
Flow Rate 1.0 mL/min[2]1.0 mL/min[3]
Detector Photodiode Array (PDA) at 240 nm[2]UV at 233 nm[3]
Column Temperature 25°C[2]Not Specified
Injection Volume 25 µL[2]Not Specified
Run Time Within 30 minutes[2]Not Specified

Table 2: Validation Parameters of a Representative HPLC Method

Validation ParameterResult
Linearity Range 1.0 - 20.0 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methods

UPLC-MS/MS offers higher sensitivity and selectivity, making it particularly suitable for the analysis of this compound in biological matrices such as human plasma.

Table 3: Comparison of UPLC-MS/MS Method Parameters for this compound in Human Plasma

ParameterMethod A[4]Method B[5]
Column Acquity UPLC BEH C18 (dimensions not specified)[4]C18 (100 mm x 4.6 mm, 5 µm)[5]
Mobile Phase Gradient of 0.1% formic acid and acetonitrile[4]Methanol-acetonitrile-5 mmol/L ammonium acetate-formic acid (30:30:40:0.1)[5]
Flow Rate Not Specified0.6 mL/min[5]
Detector Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI)[4]Heated Electrospray Ionization Tandem Mass Spectrometry (HESI-MS/MS)[5]
Ionization Mode Positive[5]Positive[5]
Internal Standard Eplerenone and Torsemide[4]Amlodipine-d4 and Ubenimex[5]
Run Time 2.5 minutes[4]Not Specified

Table 4: Validation Parameters of a Representative UPLC-MS/MS Method for this compound in Human Plasma

Validation ParameterResult[5]
Linearity Range 0.2 - 1500 ng/mL[5]
Correlation Coefficient (r²) > 0.99[5]
Accuracy (% Recovery) Within acceptable limits (not specified)[4]
Precision (% RSD) Intra-day and Inter-day variations within acceptable limits[4]
Lower Limit of Quantitation (LLOQ) 0.2 ng/mL[5]

Experimental Protocols

Representative HPLC Method for the Determination of Benazepril Related Compounds in Bulk Drug

This protocol is based on a validated HPLC method for the quantification of Benazepril hydrochloride and its related impurities.[2]

1. Materials and Reagents

  • Benazepril Hydrochloride Reference Standard and Impurity Reference Standards

  • Tetrabutylammonium hydroxide

  • Acetic acid, glacial

  • Methanol, HPLC grade

  • Water, HPLC grade

2. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatograph with a Photodiode Array Detector.

  • Column: Symmetry Shield C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a 0.02M solution of tetrabutylammonium hydroxide, add 0.05% v/v of glacial acetic acid, and mix with methanol in a 50:50 (v/v) ratio. Filter and degas the mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 25 µL.

3. Standard Solution Preparation

  • Prepare a stock solution of Benazepril Hydrochloride reference standard and each related impurity in the mobile phase.

  • Prepare working standard solutions by diluting the stock solutions to the desired concentrations for calibration.

4. Sample Solution Preparation

  • Accurately weigh and dissolve the Benazepril Hydrochloride bulk drug sample in the mobile phase to achieve a known concentration.

5. System Suitability

  • Inject the standard solution multiple times and evaluate the system suitability parameters, including theoretical plates, tailing factor, and reproducibility of the peak areas.

6. Analysis

  • Inject the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.

  • Record the chromatograms and integrate the peak areas.

7. Calculation

  • Calculate the concentration of each related compound in the sample by comparing its peak area with the corresponding peak area in the standard solution.

Visualizations

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method for this compound and its related compounds, following ICH guidelines.[3]

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Method Optimization (Column, Mobile Phase, etc.) B Specificity (Forced Degradation) A->B Validate C Linearity & Range B->C D Accuracy (% Recovery) C->D E Precision (Repeatability, Intermediate) D->E F Detection Limit (LOD) E->F G Quantitation Limit (LOQ) F->G H Robustness G->H I System Suitability H->I J Routine Analysis I->J Implement

Caption: Workflow for analytical method validation.

Relationship of Benazepril to its Active Metabolite and a Key Impurity

The diagram below illustrates the chemical relationship between the prodrug Benazepril, its active form this compound, and a common process impurity. Benazepril is hydrolyzed to this compound, which is the active therapeutic agent.[6] Benazepril Related Compound C is the diacid impurity.[7]

G Benazepril Benazepril (Prodrug) This compound This compound (Active Metabolite) Benazepril->this compound Hydrolysis Impurity_C Benazepril Related Compound C (Diacid Impurity) This compound->Impurity_C Further Hydrolysis

Caption: Benazepril metabolic and degradation pathway.

References

Comparative Stability of Benazeprilat in Various Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of benazeprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor benazepril, across different pharmaceutical formulations. The stability of this compound is a critical parameter influencing the efficacy and shelf-life of its prodrug, benazepril hydrochloride. This document summarizes quantitative data from stability studies, details the experimental protocols used, and visualizes key processes to support formulation development and research.

Benazepril is known to be susceptible to hydrolysis, which leads to the formation of its active form, this compound. This conversion is a primary degradation pathway and its rate is significantly influenced by factors such as pH, moisture, and temperature.[1][2] Understanding the stability of this compound itself within a formulation is crucial, as further degradation can impact the therapeutic window and safety profile of the drug product.

Quantitative Stability Data

The stability of benazepril and its degradation to this compound has been assessed under various stress conditions. The following table summarizes the findings from forced degradation studies on different benazepril formulations.

Formulation TypeStress ConditionDurationObservationsReference
Bulk Drug / Tablets Acid Hydrolysis (0.1 M HCl)4 hours (heated)Significant degradation of benazepril to this compound.[1]
Alkali Hydrolysis (0.1 N NaOH)Room TempRapid degradation of benazepril to this compound, following pseudo-first-order kinetics.[3][4]
Oxidative (6% H₂O₂)4 hours (heated)Benazepril shows degradation.[4]
Thermal (80°C)4 hoursDegradation observed.[4]
Photolytic (Sunlight)72 hoursPhotochemical degradation with the formation of multiple minor degradation products in addition to this compound.[2]
Tablets High Humidity (40°C / 75% RH)1-3 monthsA decrease in dissolution rate was observed, correlated with moisture content. This was attributed to physical changes in the tablet core ("preactivation" of disintegrants) rather than chemical degradation of the drug substance itself.[5][6]
Bilayer Tablets (with Amlodipine) High Humidity (40°C / 75% RH)-Designed to prevent physical incompatibility between benazepril HCl and amlodipine besylate, which can cause color changes and pH shifts when in direct contact. The bilayer formulation showed improved stability.[7]
Niosomal Formulation In Vitro Release Study-Exhibited sustained release of benazepril hydrochloride. Formulations with Span 60 and Span 40 showed adequate stability based on zeta potential analysis.[8]
Microspheres Short-term stability study-The prepared benazepril microsphere formulation was found to be physicochemically stable.[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the stability assessment of this compound.

Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely used for the simultaneous determination of benazepril and its degradation product, this compound.

  • Objective: To quantify benazepril and this compound in the presence of degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Zorbax SB C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[10]

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 65:35 v/v), with the pH adjusted to 7.0.[10]

  • Flow Rate: 1.0 mL/min.[3][11]

  • Detection Wavelength: 240 nm or 242 nm.[10][11]

  • Internal Standard: Moexipril may be used as an internal standard for kinetic studies.[3][11]

  • Procedure:

    • Prepare standard solutions of benazepril and this compound of known concentrations.

    • Subject the benazepril formulation to forced degradation conditions (e.g., acid, base, oxidation, heat, light).

    • Dilute the stressed samples appropriately with the mobile phase.

    • Inject the standard and stressed sample solutions into the HPLC system.

    • Monitor the chromatogram for the retention times of benazepril, this compound, and any other degradation products. The method should demonstrate specificity with well-resolved peaks.[10]

    • Quantify the amount of this compound formed and the remaining benazepril by comparing the peak areas with the standard solutions.

Forced Degradation Studies

These studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.

  • Objective: To evaluate the stability of benazepril and identify the degradation products formed under various stress conditions.

  • Methodology:

    • Acid Hydrolysis: The drug product is exposed to an acidic solution (e.g., 0.1 M HCl) and may be heated to accelerate degradation.

    • Alkali Hydrolysis: The drug product is treated with a basic solution (e.g., 0.1 N NaOH) at room temperature or with heating.[3]

    • Oxidative Degradation: The drug product is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 6% H₂O₂), often with heating.

    • Thermal Degradation: The solid drug product is exposed to high temperatures (e.g., 80°C).

    • Photodegradation: The drug product is exposed to UV light or sunlight for an extended period.[2]

  • Analysis: After exposure to the stress conditions, the samples are analyzed using a stability-indicating method, such as the RP-HPLC method described above, to quantify the parent drug and degradation products. Techniques like LC-MS may be used to identify the structure of unknown degradation products.[2]

Visualizations

Signaling Pathway

This compound functions by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS).

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (conversion) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin Renin->Angiotensinogen ACE ACE ACE->Angiotensin_I This compound This compound This compound->ACE inhibits Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a comparative stability study of this compound in different formulations.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Formulation_A Formulation A (e.g., Tablet) Stress Forced Degradation (Acid, Base, Heat, Light, etc.) Formulation_A->Stress Formulation_B Formulation B (e.g., Niosome) Formulation_B->Stress HPLC Stability-Indicating HPLC Stress->HPLC Quantification Quantification of Benazepril & this compound HPLC->Quantification Comparison Comparative Stability Data Analysis Quantification->Comparison

Caption: Workflow for comparative stability analysis of this compound formulations.

References

Head-to-head comparison of Benazeprilat and Ramiprilat in vitro

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis for researchers, scientists, and drug development professionals.

Benazeprilat and Ramiprilat are the active metabolites of the prodrugs Benazepril and Ramipril, respectively. Both are potent inhibitors of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. This guide provides a detailed in vitro comparison of their performance, supported by experimental data and protocols to assist researchers in their drug discovery and development efforts.

Quantitative Comparison of In Vitro Potency

The in vitro potency of this compound and Ramiprilat is a critical measure of their direct inhibitory effect on the Angiotensin-Converting Enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value for these parameters indicates a higher potency.

ParameterThis compoundRamiprilatReference(s)
ACE Inhibition (IC50) ~4.3 µM (in cats)Not directly compared[1]
ACE Inhibition (Ki) Not available7 pM[2]

Note on IC50 Value for this compound: The reported IC50 value of approximately 4.3 mmol/L for this compound in cats is unusually high for a potent ACE inhibitor and may be a typographical error in the source material, likely intended to be in the µM or nM range. Further direct comparative studies are needed for a precise head-to-head assessment.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound and Ramiprilat exert their effects by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS) by converting Angiotensin I to the potent vasoconstrictor Angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting ACE, these compounds reduce the levels of Angiotensin II, leading to vasodilation and reduced blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Benazeprilat_Ramiprilat This compound / Ramiprilat Benazeprilat_Ramiprilat->ACE Inhibition

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess and compare the ACE inhibitory activity of compounds like this compound and Ramiprilat.

In Vitro ACE Inhibition Assay

This protocol is designed to determine the concentration of an inhibitor required to reduce the activity of ACE by 50% (IC50).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Substrate: Hippuryl-His-Leu (HHL) or a fluorogenic substrate

  • Inhibitors: this compound and Ramiprilat

  • Assay Buffer: e.g., 100 mM Tris-HCl buffer, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and Ramiprilat in a suitable solvent (e.g., DMSO or water).

    • Prepare a series of dilutions of the inhibitors in the assay buffer.

    • Prepare a solution of ACE in the assay buffer.

    • Prepare a solution of the substrate (HHL) in the assay buffer.

  • Assay Protocol:

    • To each well of a 96-well microplate, add:

      • A fixed volume of the ACE solution.

      • A volume of the inhibitor dilution (or buffer for control wells).

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • If using HHL as a substrate, stop the reaction by adding an acid (e.g., HCl). The product, hippuric acid, can be extracted with an organic solvent and quantified by measuring its absorbance at 228 nm.

    • If using a fluorogenic substrate, the increase in fluorescence is measured directly in the microplate reader at appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - ACE Enzyme - Substrate (HHL) - Inhibitors (this compound, Ramiprilat) - Assay Buffer Serial_Dilution Perform Serial Dilutions of Inhibitors Reagent_Prep->Serial_Dilution Add_Reagents Add ACE and Inhibitor to Microplate Serial_Dilution->Add_Reagents Pre_incubation Pre-incubate at 37°C Add_Reagents->Pre_incubation Add_Substrate Add Substrate to Initiate Reaction Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Measure_Activity Measure Enzyme Activity (Absorbance/Fluorescence) Incubation->Measure_Activity Calculate_Inhibition Calculate % Inhibition Measure_Activity->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Conclusion

Based on the available in vitro data, Ramiprilat appears to be a more potent inhibitor of the Angiotensin-Converting Enzyme than this compound, as indicated by its significantly lower inhibition constant (Ki). However, it is crucial to note the absence of a direct head-to-head comparative study providing IC50 values for both compounds under identical experimental conditions. The provided experimental protocols offer a standardized approach for researchers to conduct such comparative analyses in their own laboratories. These in vitro potency data are fundamental for the preclinical assessment of ACE inhibitors and provide a basis for understanding their pharmacological effects. Further research directly comparing the in vitro activities of these two important therapeutic agents is warranted to provide a more complete picture of their relative performance.

References

A Comparative Guide to the In Vitro Efficacy of Benazeprilat and Other ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro dose-response relationship of Benazeprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Benazepril, with other commonly used ACE inhibitors. The information presented is intended for researchers, scientists, and professionals in the field of drug development to offer a clear, data-driven comparison of the inhibitory potency of these compounds.

Data Presentation: In Vitro ACE Inhibition

The inhibitory activity of various ACE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition of a biological or biochemical function, in this case, the activity of the angiotensin-converting enzyme. The table below summarizes the in vitro IC50 values for this compound and a selection of other ACE inhibitors. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as the source of the ACE enzyme and the substrate used.

ACE InhibitorIC50 (nM)
This compound0.27
Captopril6 - 20
Enalaprilat1.94
Lisinopril1.2 - 8.1
Ramiprilat0.65 - 2

Note: The IC50 values are presented as a range based on multiple sources to reflect the variability in experimental findings.

Experimental Protocol: In Vitro ACE Inhibition Assay

The following is a detailed methodology for a common in vitro assay used to determine the ACE inhibitory activity of a compound. This protocol is based on the spectrophotometric measurement of the hydrolysis of a synthetic substrate, hippuryl-histidyl-leucine (HHL), by ACE.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL) as substrate

  • This compound and other ACE inhibitors to be tested

  • Sodium borate buffer (pH 8.3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Spectrophotometer capable of measuring absorbance at 228 nm

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE in a suitable buffer (e.g., 100 mM sodium borate buffer, pH 8.3).

    • Prepare a stock solution of the HHL substrate in the same buffer.

    • Prepare serial dilutions of the test inhibitors (e.g., this compound) to be evaluated.

  • Enzyme Inhibition Reaction:

    • In a microcentrifuge tube, pre-incubate a specific volume of the ACE solution with an equal volume of the inhibitor solution (or buffer for the control) at 37°C for a predetermined time (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the HHL substrate solution to the pre-incubated mixture.

    • Incubate the reaction mixture at 37°C for a specified duration (e.g., 30-60 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a defined volume of HCl.

    • The product of the reaction, hippuric acid (HA), is then extracted by adding ethyl acetate and vortexing the mixture.

    • Centrifuge the tubes to separate the organic and aqueous phases.

  • Quantification:

    • Carefully transfer a known volume of the upper organic layer (containing the extracted hippuric acid) to a new tube.

    • Evaporate the ethyl acetate, for example, by using a stream of nitrogen or a vacuum concentrator.

    • Re-dissolve the dried hippuric acid residue in a suitable buffer or deionized water.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Data Analysis:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Inhibitor) / Absorbance of Control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualization of Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams have been generated using the Graphviz DOT language.

RAAS_Pathway cluster_renin cluster_ace Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Renin Renin ACE ACE This compound This compound (and other ACE inhibitors) This compound->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for this compound.

Experimental_Workflow A Prepare Reagents (ACE, HHL, Inhibitors) B Pre-incubate ACE with Inhibitor A->B C Initiate Reaction with HHL Substrate B->C D Incubate at 37°C C->D E Terminate Reaction with HCl D->E F Extract Hippuric Acid with Ethyl Acetate E->F G Measure Absorbance at 228 nm F->G H Calculate % Inhibition and IC50 G->H

Caption: A flowchart outlining the key steps of the in vitro ACE inhibition assay.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benazeprilat
Reactant of Route 2
Reactant of Route 2
Benazeprilat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.